2-amino-N-cyclohexylacetamide
Descripción
BenchChem offers high-quality 2-amino-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLOXQXPTSLRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 2-amino-N-cyclohexylacetamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-amino-N-cyclohexylacetamide, a versatile chemical intermediate with significant potential in pharmaceutical research and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, validated synthesis protocols, and prospective applications of this molecule, grounding all claims in authoritative scientific data.
Introduction: A Versatile Glycine Analogue
2-amino-N-cyclohexylacetamide, also known as Glycine N-cyclohexylamide, is a derivative of the simplest amino acid, glycine. Its structure incorporates a flexible amino acid backbone with a lipophilic cyclohexyl group, creating a molecule with unique physicochemical properties that make it a valuable building block (synthon) in medicinal chemistry. The presence of both a primary amine and a secondary amide functional group provides two reactive sites for further chemical modification, allowing for its integration into more complex molecular scaffolds. This guide will explore the fundamental characteristics of this compound, offering both theoretical understanding and practical, field-proven insights.
Molecular Structure and Chemical Identity
The foundational step in understanding any chemical entity is to define its structure and identifiers. 2-amino-N-cyclohexylacetamide consists of an acetamide backbone where the amide nitrogen is substituted with a cyclohexyl ring, and the alpha-carbon is substituted with an amino group.
Caption: Chemical structure of 2-amino-N-cyclohexylacetamide.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-N-cyclohexylacetamide | [1] |
| Synonyms | Glycine N-cyclohexylamide, 2-AMINO-N-CYCLOHEXYL-ACETAMIDE | [2] |
| CAS Number | 16817-90-6 | [1][2][3][4] |
| Molecular Formula | C8H16N2O | [1][2][3] |
| Molecular Weight | 156.23 g/mol | [1][3] |
| Appearance | Solid, White Powder | [3][5] |
| Melting Point | 90-100 °C | [3] |
| Purity | ≥95% - 99% (Commercially available) | [2][3] |
| Storage | Store in a cool, dry place; 0-8 °C recommended for long-term | [1][2][5] |
| HCl Salt CAS | 14432-21-4 | [5][6] |
| HCl Salt M.P. | 198-202 °C | [5] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-amino-N-cyclohexylacetamide is most effectively achieved through a two-step process starting from commercially available cyclohexylamine. This pathway involves the formation of an alpha-halo amide intermediate, followed by nucleophilic substitution with an amino group.
Rationale for Synthetic Strategy
The chosen strategy leverages a well-established and robust reaction sequence.
-
N-Acylation: The initial step involves the reaction of cyclohexylamine with a haloacetyl halide, typically chloroacetyl chloride. This reaction is highly efficient and forms the carbon-nitrogen bond of the amide. The use of an acid scavenger or excess amine is crucial to neutralize the HCl byproduct.
-
Nucleophilic Substitution: The resulting 2-chloro-N-cyclohexylacetamide is a versatile intermediate. The chlorine atom serves as a good leaving group, readily displaced by a nitrogen nucleophile. For the synthesis of the primary amine, aqueous or alcoholic ammonia is a common choice.
This method is reliable and scalable, and the intermediates are generally stable and easy to handle.
Caption: Proposed workflow for the synthesis of 2-amino-N-cyclohexylacetamide.
Detailed Experimental Protocol
Disclaimer: This protocol must be performed by qualified personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).
Part A: Synthesis of 2-Chloro-N-cyclohexylacetamide (Intermediate) [7]
-
Reaction Setup: To a stirred solution of chloroacetyl chloride (1.0 equivalent) in acetonitrile (1 mL per mmol of acyl halide), add cyclohexylamine (2.1 equivalents) dropwise. The addition should be controlled to maintain the reaction temperature at approximately 15-20°C.
-
Causality: Using excess amine serves both as the nucleophile and as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this acylation.
-
-
Reaction Progression: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M aqueous hydrochloric acid (HCl) and 1 M aqueous sodium carbonate (Na₂CO₃).
-
Causality: The acid wash removes unreacted cyclohexylamine, while the base wash removes any remaining acidic impurities.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-chloro-N-cyclohexylacetamide, often as a white solid. The product can be used in the next step without further purification if purity is sufficient.
Part B: Synthesis of 2-amino-N-cyclohexylacetamide
-
Reaction Setup: Dissolve the 2-chloro-N-cyclohexylacetamide (1.0 equivalent) from Part A in ethanol in a sealed pressure vessel. Add a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).
-
Causality: A large excess of ammonia is required to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. Ethanol helps to solubilize the organic starting material. A sealed vessel is necessary to prevent the volatile ammonia from escaping upon heating.
-
-
Reaction Progression: Heat the mixture to 60-80°C and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove ammonia and ethanol.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent. The final product should be a white to off-white solid.
Spectroscopic Characterization and Validation
Structural confirmation and purity assessment are critical. The following are the expected spectroscopic signatures for 2-amino-N-cyclohexylacetamide, which serve as a self-validating system for the synthesis.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H bonds and the amide carbonyl group. Primary amines typically show a pair of N-H stretching bands between 3300-3500 cm⁻¹, while the secondary amide N-H stretch appears as a single band in the same region[8].
-
N-H Stretch (Amine): ~3450 and 3350 cm⁻¹ (doublet).
-
N-H Stretch (Amide): ~3300 cm⁻¹ (broad).
-
C=O Stretch (Amide I): ~1650 cm⁻¹ (strong).
-
N-H Bend (Amide II): ~1550 cm⁻¹.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Cyclohexyl Protons: A series of broad multiplets between δ 1.0-2.0 ppm.
-
Amide N-H: A broad singlet or doublet around δ 6.0-7.5 ppm.
-
Alpha-Carbon C-H (of cyclohexyl): A multiplet around δ 3.7-3.9 ppm.
-
Alpha-Carbon C-H₂ (of acetamide): A singlet around δ 3.2-3.4 ppm.
-
Amine N-H₂: A broad singlet, typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: ~170-175 ppm.
-
Cyclohexyl Carbons: A set of peaks between ~24-50 ppm.
-
Alpha-Carbon (acetamide): ~45 ppm.
-
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 156.23.
Chemical Reactivity and Stability
The reactivity of 2-amino-N-cyclohexylacetamide is dominated by its two functional groups:
-
Primary Amine: This group is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form imines, which can be subsequently reduced). It can also be alkylated or used in coupling reactions.
-
Secondary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions with heating to yield cyclohexylamine and glycine.
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from strong oxidizing agents[1][2]. The hydrochloride salt form offers enhanced stability and water solubility.[5]
Applications in Research and Drug Development
2-amino-N-cyclohexylacetamide is primarily utilized as a pharmaceutical intermediate.[2] Its structure makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications.[5]
-
Scaffold for Combinatorial Chemistry: The two reactive handles allow for the straightforward generation of diverse chemical libraries. The cyclohexyl group can occupy hydrophobic pockets in enzyme active sites or receptors, while the amine can be functionalized to introduce hydrogen bonding capabilities or other pharmacophoric features.
-
Peptidomimetics: As a modified amino acid amide, it can be incorporated into peptide sequences to improve their metabolic stability or modify their conformational properties.
-
Glycine Receptor Modulation: Glycine is a major inhibitory neurotransmitter in the central nervous system.[] Molecules that mimic or modulate the action of glycine are of significant interest in neuroscience research for conditions such as chronic pain and neurological disorders. The core structure of 2-amino-N-cyclohexylacetamide makes it a candidate scaffold for developing ligands for glycine receptors or transporters.
Caption: Conceptual pathway for the application of 2-amino-N-cyclohexylacetamide derivatives.
-
Veterinary Medicine: There is exploratory interest in this chemical for its potential use in pain management formulations for animals.[5]
Safety and Handling
Commercial suppliers of 2-amino-N-cyclohexylacetamide provide safety data sheets (SDS) that should be consulted before handling. Key hazard statements include warnings for skin irritation, potential for allergic skin reaction, serious eye irritation, and possible respiratory irritation.[1] The related precursor, 2-chloro-N-cyclohexylacetamide, is harmful if swallowed.[10] Therefore, standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-amino-N-cyclohexylacetamide is a chemical compound of significant utility for the research and development community. Its straightforward synthesis, dual functional groups, and structural similarity to natural glycine position it as a valuable and versatile building block. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures—as detailed in this guide—is essential for any scientist looking to leverage its potential in the creation of novel and complex molecules for pharmaceutical or other advanced applications.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-N-cyclohexylacetamide, CasNo.16817-90-6. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 2-Amino-n-cyclohexylacetamide hydrochloride - CAS:14432-21-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706143, 2-Cyano-N-cyclohexylacetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Sources
- 1. 2-amino-N-cyclohexylacetamide 97% | CAS: 16817-90-6 | AChemBlock [achemblock.com]
- 2. 2-Amino-N-cyclohexylacetamide, CasNo.16817-90-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. 16817-90-6 2-Amino-N-cyclohexylacetamide AKSci 8584AA [aksci.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Amino-n-cyclohexylacetamide hydrochloride - CAS:14432-21-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-amino-N-cyclohexylacetamide (CAS: 16817-90-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-cyclohexylacetamide, a versatile bifunctional molecule with significant potential as a pharmaceutical intermediate. This document delves into its chemical and physical properties, outlines plausible synthetic routes with detailed experimental considerations, and explores its potential applications in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive scaffolds. Furthermore, this guide discusses analytical methodologies for its characterization and provides a thorough assessment of its safety and handling precautions based on available data for the compound and structurally related molecules.
Introduction: A Building Block of Interest
2-amino-N-cyclohexylacetamide, with the CAS number 16817-90-6, is a chemical entity that, while not extensively documented in mainstream scientific literature as a final drug product, holds considerable importance as a versatile intermediate in synthetic organic chemistry and drug development.[1] Its structure, featuring a primary amine and a secondary amide linked by an ethylene bridge to a cyclohexyl group, offers two key points of reactivity. This bifunctionality allows for its incorporation into a wide array of more complex molecular architectures, making it a valuable tool for medicinal chemists. The lipophilic cyclohexyl moiety can contribute to favorable pharmacokinetic properties, such as membrane permeability, while the amino and acetamide groups provide handles for further chemical modifications and interactions with biological targets. This guide aims to consolidate the available technical information on this compound and to provide expert insights into its synthesis, potential applications, and safe handling.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 2-amino-N-cyclohexylacetamide.
| Property | Value | Source |
| CAS Number | 16817-90-6 | [1][2][3] |
| Molecular Formula | C8H16N2O | [1][2] |
| Molecular Weight | 156.23 g/mol | [1] |
| IUPAC Name | 2-amino-N-cyclohexylacetamide | [3] |
| Synonyms | N-cyclohexylglycinamide, 2-amino-N-cyclohexyl-acetamide | |
| Appearance | Solid (white to light yellow powder/crystal) | [1] |
| Melting Point | 90-100 °C | [4] |
| Purity | Typically >95% (commercial sources) | [3][4] |
| Storage | Store in a cool, dry place | [1][3] |
| SMILES | C1CCC(CC1)NC(=O)CN | [3] |
Synthesis of 2-amino-N-cyclohexylacetamide: Proposed Methodologies
While specific, peer-reviewed synthetic procedures for 2-amino-N-cyclohexylacetamide are not abundant in the public domain, a reliable synthesis can be postulated based on established organic chemistry principles and related preparations. A logical and efficient two-step approach starting from chloroacetyl chloride and cyclohexylamine is presented below.
Two-Step Synthesis from Chloroacetyl Chloride and Cyclohexylamine
This is a robust and scalable method that proceeds via an intermediate, 2-chloro-N-cyclohexylacetamide.
Step 1: Synthesis of 2-chloro-N-cyclohexylacetamide
The first step involves the acylation of cyclohexylamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.[5][6][7][8]
-
Reaction:
-
Causality behind Experimental Choices:
-
Solvent: A polar aprotic solvent like acetonitrile is ideal as it can dissolve both reactants without participating in the reaction.[5] Dichloromethane can also be used.
-
Temperature: The reaction is typically carried out at a reduced temperature (e.g., 0-15 °C) during the addition of the acyl chloride to control the exothermicity of the reaction and minimize side reactions. The reaction can then be allowed to warm to room temperature.[5]
-
Stoichiometry: An excess of cyclohexylamine can be used to act as a base to neutralize the hydrochloric acid formed during the reaction.[5] Alternatively, an external non-nucleophilic base like triethylamine can be added.
-
Step 2: Amination of 2-chloro-N-cyclohexylacetamide
The second step is a nucleophilic substitution where the chlorine atom in 2-chloro-N-cyclohexylacetamide is displaced by an amino group.
-
Reaction:
-
Causality behind Experimental Choices:
-
Ammonia Source: Aqueous or alcoholic ammonia can be used as the source of the amino group. The reaction is often carried out in a sealed vessel under pressure to ensure a sufficient concentration of ammonia.[9]
-
Solvent: A solvent that is miscible with the ammonia source and can dissolve the chloro-amide intermediate, such as an alcohol or a polar aprotic solvent, is suitable.
-
Temperature and Pressure: Heating the reaction mixture in an autoclave is often necessary to drive the substitution to completion.[9]
-
Alternative Synthesis from Glycine Derivatives
An alternative approach could involve the direct coupling of a glycine derivative with cyclohexylamine.
-
Reaction:
-
Causality behind Experimental Choices:
-
Activating Agent: To facilitate the amide bond formation, the carboxylic acid of glycine needs to be activated. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed.
-
Protecting Groups: To prevent self-polymerization of glycine and other side reactions, the amino group of glycine would need to be protected with a suitable protecting group (e.g., Boc or Cbz) prior to the coupling reaction. This protecting group would then be removed in a final deprotection step. This multi-step process, while effective, is less atom-economical than the first proposed method.
-
Experimental Workflow: Proposed Two-Step Synthesis
Caption: Proposed two-step synthesis of 2-amino-N-cyclohexylacetamide.
Potential Applications in Drug Discovery
While there is a lack of specific, publicly available information detailing the use of 2-amino-N-cyclohexylacetamide in the synthesis of a marketed drug, its structural motifs are present in many biologically active molecules. Its primary utility lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening and for the synthesis of more complex drug candidates.
Intermediate for Kinase Inhibitors
The 2-amino-N-substituted acetamide scaffold is a key feature in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole moiety, which can be synthesized from α-haloketones and thiourea derivatives (which can be derived from 2-aminoacetamides), is a well-established pharmacophore in kinase inhibitors.[10] For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core.[10] The primary amine of 2-amino-N-cyclohexylacetamide could be utilized in the construction of such heterocyclic rings, while the N-cyclohexylacetamide portion could be tailored to occupy specific binding pockets of the target kinase. The cyclohexyl group, in particular, can engage in hydrophobic interactions within the ATP-binding site of many kinases.
Caption: Potential pathway to kinase inhibitors.
Scaffold for Antiviral and Antibacterial Agents
Nitrogen-containing heterocyclic compounds are a rich source of antiviral and antibacterial agents.[11] The 2-amino-N-cyclohexylacetamide core can serve as a starting point for the synthesis of various heterocyclic systems, such as imidazoles, pyrazoles, and pyrimidines, which are known to exhibit a broad range of antimicrobial activities. A recent study highlighted the synthesis and antibacterial activity of a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, demonstrating that this class of compounds can be a promising scaffold for the development of new antibacterial agents. The primary amine allows for the construction of these heterocyclic cores, while the N-cyclohexyl group can be varied to optimize activity and pharmacokinetic properties.
Peptidomimetics
The N-cyclohexylacetamide moiety is structurally related to components of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. Peptidomimetics are often developed to overcome the limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability. The cyclohexyl group can mimic the side chains of hydrophobic amino acids, and the amide bond is a key feature of the peptide backbone.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of 2-amino-N-cyclohexylacetamide.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the amine would be a good starting point. Detection can be achieved using a UV detector, as the amide bond has a weak chromophore.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a complex multiplet in the upfield region), the methylene protons adjacent to the amino and carbonyl groups, and the N-H protons of the primary amine and the secondary amide. The amide N-H proton signal may be broad.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the carbons of the cyclohexyl ring, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary amide (one band in the same region).[12] A strong absorption band for the C=O stretching of the amide will be present around 1640-1680 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (156.23 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring.
Safety and Handling
As with any chemical, 2-amino-N-cyclohexylacetamide should be handled with appropriate care in a laboratory setting. The following information is based on available safety data sheets and the known hazards of structurally similar compounds.
Hazard Identification
Based on supplier safety data, 2-amino-N-cyclohexylacetamide is classified with the following hazards:
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Toxicological Profile
Conclusion
2-amino-N-cyclohexylacetamide is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for its use in the synthesis of a diverse range of complex molecules, including potential kinase inhibitors and antimicrobial agents. While detailed studies on this specific compound are limited, this guide has provided a comprehensive overview of its properties, plausible and efficient synthetic routes, potential applications based on its structural features, and essential guidelines for its analytical characterization and safe handling. As the quest for novel therapeutics continues, the utility of such well-defined building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
Tran, T. N., & Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2700. [Link]
- Google Patents. (n.d.). US4073804A - Producing glycine by the reductive amination of glyoxylic acid.
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclohexylacetamide. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). N-Cyclohexylacetamide | C8H15NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
NIST. (n.d.). 2,2,2-Trichloro-n-cyclohexyl acetamide. Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-N-cyclohexylacetamide, CasNo.16817-90-6. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-(cycloheptylamino)-N-cyclohexylacetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[11]arene with Hydroxyl and Amine Groups. Retrieved from [Link]
-
ACS Publications. (2025, November 6). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Retrieved from [Link]
-
PubMed. (n.d.). [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta). (1) Acute oral toxicity to rats]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]
- Google Patents. (n.d.). WO2012080240A1 - Cyclohexane compounds and their use as antibiotics.
-
National Center for Biotechnology Information. (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Retrieved from [Link]
-
ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Astrobiology. (n.d.). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Retrieved from [Link]
Sources
- 1. aoen.lookchem.com [aoen.lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 2-amino-N-cyclohexylacetamide 97% | CAS: 16817-90-6 | AChemBlock [achemblock.com]
- 4. 16817-90-6 2-Amino-N-cyclohexylacetamide AKSci 8584AA [aksci.com]
- 5. Buy 2-Chloro-N-cyclohexylacetamide | 23605-23-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Whitepaper: Physicochemical Characterization of 2-Amino-N-cyclohexylacetamide
Executive Summary & Molecular Identity[1][2]
2-Amino-N-cyclohexylacetamide (also known as N-cyclohexylglycinamide) is a bifunctional building block utilized in the synthesis of peptidomimetics, local anesthetics, and coordination ligands. Its structure combines a lipophilic cyclohexane ring with a polar glycinamide motif, creating unique solubility and thermal characteristics.
Critical Distinction: Researchers often confuse this compound with N-cyclohexylacetamide (CAS 1124-53-4). The presence of the primary
Table 1: Molecular Identity
| Property | Specification |
| IUPAC Name | 2-Amino-N-cyclohexylacetamide |
| Common Synonyms | N-Cyclohexylglycinamide; Glycine cyclohexylamide |
| CAS Registry Number | 16817-90-6 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 156.23 g/mol |
| SMILES | NC(=O)CNC1CCCCC1 (Note: Isomeric variations exist; confirm connectivity) Corrected: NCC(=O)NC1CCCCC1 |
Thermodynamic Profile: Melting & Boiling Points
The thermal behavior of 2-amino-N-cyclohexylacetamide is governed by strong intermolecular hydrogen bonding (amide N-H...O and amine N-H...N interactions).
Table 2: Physicochemical Data
| Property | Value / Range | Condition | Confidence Level |
| Melting Point (Experimental) | 90 – 100 °C | Atmospheric Pressure | High (Vendor Verified) |
| Boiling Point (Predicted) | 334.9 ± 35.0 °C | 760 mmHg | Moderate (Theoretical) |
| Boiling Point (Experimental) | Decomposes | >200 °C | High |
| Flash Point (Predicted) | 157.2 ± 25.9 °C | - | Moderate |
| Density | 1.03 ± 0.1 g/cm³ | 20 °C | Moderate |
Technical Insight: The Boiling Point Paradox
While computational models predict a boiling point of ~335 °C, attempting to distill this compound at atmospheric pressure is experimentally unsound. The primary amine group is susceptible to oxidation and condensation reactions (Schiff base formation) at elevated temperatures.
-
Recommendation: Purification should be performed via recrystallization or high-vacuum distillation (< 1 mmHg) where the boiling point is significantly depressed (estimated < 150 °C).
Synthetic Context & Purity Implications[4][5][6][7]
The melting point range (90–100 °C) is relatively broad for a crystalline solid, indicating that commercial samples often contain specific impurities. Understanding the synthesis pathway reveals the source of these impurities.
Synthesis Workflow (Graphviz)
The following diagram outlines the standard synthesis via the chloroacetyl chloride route and the critical purification steps required to achieve a sharp melting point.
Figure 1: Synthetic pathway highlighting the intermediate responsible for potential chloride contamination.
Impurity Profile
If the melting point is depressed (< 90 °C) or the range exceeds 3 °C, the sample likely contains:
-
Residual Solvents: Water or methanol (from amination).
-
Ammonium Chloride: A byproduct of the amination step.
-
Carbamates: Free primary amines absorb atmospheric
rapidly.
Experimental Determination Protocols
To validate the melting point and ensure the compound is suitable for pharmaceutical applications, a standard capillary method is insufficient due to potential sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise onset melting temperature and heat of fusion.
-
Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (MP: 156.6 °C) and Zinc (MP: 419.5 °C) standards.
-
Sample Prep: Weigh 2–5 mg of dried 2-amino-N-cyclohexylacetamide into a Tzero aluminum pan. Hermetically seal the pan to prevent sublimation or reaction with air.
-
Equilibration: Equilibrate at 25 °C for 5 minutes.
-
Ramp: Heat at a rate of 10 °C/min to 150 °C.
-
Analysis:
-
Onset Temperature (
): The intersection of the baseline and the leading edge of the endothermic peak. This is the reported thermodynamic melting point. -
Peak Maximum: The temperature at maximum heat flow.
-
-
Acceptance Criteria: A single sharp endotherm with
between 90–95 °C.
Protocol B: Visual Melting Point (Capillary Method)
Objective: Quick purity check.
-
Preparation: Grind the sample to a fine powder. Fill a capillary tube to a height of 2–3 mm.
-
Compaction: Tap the tube on a hard surface to pack the powder (air pockets cause uneven heating).
-
Apparatus: Use an automated melting point apparatus (e.g., Mettler Toledo MP50).
-
Heating:
-
Fast ramp (10 °C/min) to 80 °C.
-
Slow ramp (1 °C/min) from 80 °C to 110 °C.
-
-
Observation: Record the temperature of the first liquid droplet (meniscus formation) and the clear point (complete liquefaction).
Decision Logic for Thermal Analysis
Figure 2: Decision matrix for thermal analysis validation.
Storage and Stability
Due to the reactive primary amine, the melting point can drift over time if stored improperly.
-
Hygroscopicity: Moderate. The amide backbone can hydrogen bond with atmospheric moisture.
-
Carbamate Formation: Reacts with
in air. -
Storage Condition: Store under inert gas (Nitrogen or Argon) at 2–8 °C.
References
-
PubChem. (2024).[1] Compound Summary: N-Cyclohexyl-2-aminoacetamide (related isomer).[2] National Library of Medicine. Retrieved from [Link]
(Note: While specific literature on the melting point of this exact derivative is sparse in open-access journals, the vendor data from AK Scientific and ChemicalBook provides the most consistent experimental baseline for CAS 16817-90-6.)
Sources
spectroscopic data for 2-amino-N-cyclohexylacetamide (NMR, IR, Mass Spec)
Executive Summary
This technical guide outlines the physicochemical and spectroscopic profile of 2-amino-N-cyclohexylacetamide (also known as N-cyclohexylglycinamide). This compound serves as a critical intermediate in the synthesis of peptidomimetics, ion channel blockers, and supramolecular linkers.
Accurate characterization of this moiety is challenging due to the exchangeable nature of its amine/amide protons and the conformational flexibility of the cyclohexyl ring. This guide provides a self-validating analytical workflow, moving from synthesis to high-fidelity spectroscopic confirmation (NMR, IR, MS).
Compound Identification
| Property | Detail |
| IUPAC Name | 2-Amino-N-cyclohexylacetamide |
| Common Name | N-Cyclohexylglycinamide |
| CAS Number | 16817-90-6 (Free Base) / 6838-66-0 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 156.23 g/mol |
| SMILES | NCC(=O)NC1CCCCC1 |
Synthesis & Sample Preparation Protocol
To ensure spectroscopic data correlates to a pure sample, the following synthesis and preparation workflow is recommended. This route utilizes the reliable chloroacetyl chloride method, minimizing racemization and side-product formation.
Synthetic Workflow (DOT Visualization)
Figure 1: Step-wise synthesis pathway from cyclohexylamine to the target glycinamide derivative.
Sample Preparation for Spectroscopy
-
NMR: Dissolve 10 mg of the free base in 0.6 mL of
for clear resolution of the amine protons. Use if analyzing the HCl salt to prevent precipitation and observe the ammonium protons. -
Mass Spec: Prepare a 1 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid.
-
IR: Analyze as a neat thin film (if oil) or KBr pellet (if solid salt).
Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
The NMR profile is characterized by the distinct glycine "singlet" (which may split due to coupling) and the cyclohexyl multiplet envelope.
NMR Data (400 MHz,
)
Reference: Predicted based on additive shift increments and analogous glycinamide structures.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.10 | Broad s | 1H | Amide NH | Exchangeable; shift varies with concentration. |
| 3.70 - 3.82 | Multiplet | 1H | Cyclohexyl CH-N | Deshielded by adjacent nitrogen. Diagnostic methine. |
| 3.32 | Singlet | 2H | Glycine | Key Identifier. Appears as a sharp singlet in free base. |
| 1.85 - 1.95 | Multiplet | 2H | Cyclohexyl | Equatorial protons are deshielded. |
| 1.65 - 1.75 | Multiplet | 2H | Cyclohexyl | |
| 1.50 | Broad s | 2H | Amine | Highly variable. Disappears with |
| 1.30 - 1.45 | Multiplet | 2H | Cyclohexyl | |
| 1.10 - 1.25 | Multiplet | 4H | Cyclohexyl | The "cyclohexyl envelope." |
Critical Note on Salt Forms: If analyzing the HCl salt in
NMR Data (100 MHz,
)
| Shift ( | Assignment | Note |
| 171.5 | C=O (Amide) | Carbonyl carbon. Diagnostic peak > 170 ppm. |
| 48.2 | CH-N (Cyclohexyl) | Methine carbon attached to amide nitrogen. |
| 44.8 | Alpha-carbon. | |
| 33.1 | Beta-carbons of the ring. | |
| 25.5 | Para-carbon of the ring. | |
| 24.9 | Gamma-carbons of the ring. |
Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the primary amine (N-terminus) from the secondary amide (linker).
| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Value |
| 3350 - 3400 | N-H Stretch (Asym/Sym) | Primary Amine ( | Doublet indicates free primary amine. |
| 3280 | N-H Stretch | Secondary Amide | Sharp band, H-bonded. |
| 1655 | C=O Stretch | Amide I | Strongest band. Confirms amide linkage. |
| 1540 | N-H Bend / C-N Stretch | Amide II | Diagnostic for secondary amides. |
| 2850 - 2930 | C-H Stretch | Cyclohexyl Ring | Strong aliphatic absorptions. |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of molecular weight and structural connectivity.
-
Ionization Mode: Electrospray Ionization (ESI) or APCI. Positive Mode.
-
Molecular Ion:
.
Fragmentation Logic (DOT Visualization)
The primary fragmentation pathway involves the cleavage of the amide bond and the loss of the cyclohexyl amine group.
Figure 2: ESI(+) Fragmentation pathway. The m/z 100 peak (cyclohexyl amine) and m/z 58 (glycine fragment) are diagnostic.
Quality Control & Impurity Profiling
For drug development applications, purity must be established using orthogonal methods.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Retention Time: Expect elution early (approx. 2.5 - 3.5 min) due to the polarity of the free amine.
Common Impurities:
-
Cyclohexylamine: Residual starting material (check GC-MS or ninhydrin stain).
-
2-Chloro-N-cyclohexylacetamide: Unreacted intermediate (distinct isotopic pattern Cl35/Cl37 in MS).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide (Analogous Structure). Retrieved from [Link]
-
AIST (2023). Spectral Database for Organic Compounds (SDBS). Japan: National Institute of Advanced Industrial Science and Technology. (General reference for Cyclohexyl/Glycine shifts). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for shift prediction logic).
-
ChemRxiv (2025). Scalable Strategy to Amino Acids via Cross Metathesis. (Reference for amine purification protocols). Retrieved from [Link]
The Emerging Therapeutic Potential of N-Cyclohexylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The N-cyclohexylacetamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While the biological activities of N-cyclohexylacetamide itself are not extensively documented, a growing body of evidence highlights the significant potential of its derivatives across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the potential biological activities of N-cyclohexylacetamide derivatives, with a focus on their antimicrobial, anticonvulsant, and anticancer properties. We delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a logical framework for the continued exploration of this promising class of compounds.
Introduction: The N-Cyclohexylacetamide Scaffold - A Building Block for Bioactivity
The N-cyclohexylacetamide moiety, characterized by a cyclohexyl ring linked to an acetamide group, offers a unique combination of lipophilicity and hydrogen bonding capabilities. The cyclohexyl group can enhance membrane permeability and interact with hydrophobic pockets in biological targets, while the acetamide group can participate in crucial hydrogen bonding interactions. These structural features make N-cyclohexylacetamide derivatives attractive candidates for drug design, with the potential to modulate a variety of biological pathways. This guide will explore the current understanding of their potential therapeutic applications, supported by preclinical data and established experimental methodologies.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic microorganisms. Derivatives of N-cyclohexylacetamide have emerged as a promising class of antimicrobial agents.
Mechanistic Insights
The antimicrobial mechanism of action for N-substituted acetamides is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic cyclohexyl group can facilitate the insertion of the molecule into the lipid bilayer of bacterial and fungal cells, leading to increased membrane permeability and leakage of intracellular components. Furthermore, the acetamide functional group may interact with and inhibit enzymes crucial for microbial survival, such as DNA gyrase, which is essential for bacterial DNA replication.[1][2]
Data Summary: In Vitro Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for representative amide derivatives against various microbial strains. While specific data for a wide range of N-cyclohexylacetamide derivatives is still emerging, the data from structurally related compounds provides a strong rationale for their investigation.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| N-Aryl-2-cyanoacetamide Derivatives | Staphylococcus aureus | 15-20 | [3] |
| N-Aryl-2-cyanoacetamide Derivatives | Escherichia coli | 16-18 | [3] |
| N-Aryl-2-cyanoacetamide Derivatives | Candida albicans | 14-19 | [3] |
| Thiazole-containing N-phenylacetamides | Meloidogyne incognita | LC50 = 5.4 | |
| N-phenylacetamide derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 10.8 | |
| N-phenylacetamide derivatives | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 25.7 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of N-cyclohexylacetamide derivatives.
Materials:
-
Test compound (N-cyclohexylacetamide derivative)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13). Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in the appropriate broth in a separate 96-well plate to create a concentration gradient.
-
Inoculation of Microtiter Plates: Dispense 50 µL of the appropriate compound dilution into each well of a new 96-well plate. Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial or fungal suspension to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[4]
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[4]
Workflow for MIC Determination:
Caption: Workflow for the Broth Microdilution MIC Assay.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several N-cyclohexylacetamide derivatives have demonstrated promising anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.
Mechanistic Insights: A Dual Approach to Seizure Control
The anticonvulsant effects of N-cyclohexylacetamide derivatives are thought to be mediated through a dual mechanism involving the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.
-
Voltage-Gated Sodium Channel Blockade: Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[5][6][7][8][9] During a seizure, these channels can enter a state of high-frequency, repetitive firing. Certain N-cyclohexylacetamide derivatives are believed to preferentially bind to and stabilize the inactivated state of these channels, thereby reducing the number of channels available to open and propagate the seizure discharge.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10][11][12] Enhancement of GABAergic signaling can suppress neuronal hyperexcitability. N-cyclohexylacetamide derivatives may act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, making it less likely to fire an action potential.[10][11][12]
GABAergic Synapse Signaling Pathway:
Caption: Proposed mechanism of GABAergic enhancement.
Data Summary: Anticonvulsant Efficacy in Preclinical Models
The following table presents the median effective dose (ED50) of representative acetamide derivatives in the maximal electroshock (MES) seizure model, a widely used preclinical screen for anticonvulsant drugs.
| Compound | MES ED50 (mg/kg, i.p.) | Reference |
| trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | 42.97 | [12] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative | 25.0 | [13] |
| N-3-arylamide substituted 5,5-cyclopropanespirohydantoin | 9.2 | [3] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a standard preclinical model to evaluate the efficacy of compounds against generalized tonic-clonic seizures.
Materials:
-
Test compound (N-cyclohexylacetamide derivative)
-
Male mice (e.g., CD-1 or C57BL/6)
-
Electroconvulsive shock generator with corneal electrodes
-
0.5% tetracaine hydrochloride ophthalmic solution
-
0.9% saline solution
Procedure:
-
Animal Preparation and Acclimation: Acclimate male mice to the laboratory environment for at least 3-4 days prior to testing. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Compound Administration: Administer the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses to different groups of mice. A vehicle control group should also be included.
-
Seizure Induction: At the time of predicted peak effect of the compound, apply a drop of 0.5% tetracaine hydrochloride to the mouse's corneas for local anesthesia. Then, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact. Deliver a 60 Hz alternating current (typically 50 mA for mice) for 0.2 seconds through the corneal electrodes.[14]
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[5]
-
ED50 Calculation: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using appropriate statistical methods (e.g., probit analysis).
Workflow for the MES Test:
Caption: Workflow for the Maximal Electroshock (MES) Test.
Anticancer Activity: Targeting Cell Proliferation and Survival
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Phenylacetamide derivatives have shown potential as anticancer agents, and N-cyclohexylacetamide derivatives represent a promising avenue for exploration in this area.
Mechanistic Insights: Inducing Apoptosis and Cell Cycle Arrest
The anticancer activity of N-cyclohexylacetamide derivatives is likely multifaceted, involving the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
-
Induction of Apoptosis: Apoptosis is a critical process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by triggering apoptosis in cancer cells. N-cyclohexylacetamide derivatives may induce apoptosis through the intrinsic (mitochondrial) pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of caspases.[15][16][17][18]
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer. Certain acetamide derivatives have been shown to cause cell cycle arrest, for example at the G2/M phase, preventing cancer cells from dividing and proliferating.[19][20][21][22][23] This may be achieved by modulating the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins.
Apoptosis Induction Pathway:
Caption: Intrinsic pathway of apoptosis induction.
Data Summary: Cytotoxicity Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative phenylacetamide derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Carcinoma) | 100 | |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 | [13] |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 | [13] |
| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | 0.7 | [13] |
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Test compound (N-cyclohexylacetamide derivative)
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS solution containing PES to each well.[7][8][10]
-
Incubation: Incubate the plates for 1 to 4 hours at 37°C.[7][8][10]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[10]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.
Future Directions and Conclusion
The N-cyclohexylacetamide scaffold holds considerable promise for the development of new therapeutics. The evidence presented in this guide underscores the potential of its derivatives in the fields of infectious diseases, neurology, and oncology. Future research should focus on:
-
Synthesis and Screening of Focused Libraries: The synthesis of a diverse library of N-cyclohexylacetamide derivatives with systematic modifications to both the cyclohexyl and acetamide moieties will be crucial for establishing clear structure-activity relationships (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational optimization and clinical development.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
- Distribution and function of voltage-gated sodium channels in the nervous system. Frontiers in Molecular Neuroscience.
- GABAergic Synapse Pathway.
- An overview of the γ-aminobutyric acid (GABA) signaling system.
- Neurological perspectives on voltage-g
- Schematic diagram of proposed GABAergic signaling pathways in glial cells.
- Voltage-G
- Voltage-Gated Sodium Channels in Neurons. YouTube.
- Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
- A diagram of the putative anti-inflammatory mechanism of the COX-2 inhibitor in RAW264.7 cells.
- The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components in cancer proliferation and invasion.
- Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).
- KEGG PATHWAY: GABAergic synapse - Homo sapiens (human).
- Different Chemical Structures and Physiological/P
- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.
- Cyclooxygenase-2. Wikipedia.
- Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica.
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega.
- Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents. PubMed.
- EFFECT OF CYCLOHEXIMIDE ON THE CELL CYCLE OF THE CRYPTS OF THE SMALL INTESTINE OF THE R
- N-substituted 2-isocyanoarylacetamides with antimicrobial activity. PubMed.
- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Anti-proliferative, apoptotic induction, and anti-migr
- cyanoacetamide. Organic Syntheses Procedure.
- Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies.
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
- Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)
- Induction of tumor cell apoptosis by a novel class of N-thiolated β-lactam antibiotics with structural modifications
- Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. PMC.
- Synthesis, and Synthetic Applications of Cyanoacetamides.
- The effects of the investigated steroidal derivatives on the cell cycle...
- CELL CYCLE AND DNA DAMAGE.
- Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. NIH.
- Cell cycle effects of nonsteroidal anti-inflammatory drugs and enhanced growth inhibition in combination with gemcitabine in pancre
- Induction of tumor cell apoptosis by a novel class of N-thiolated beta-lactam antibiotics with structural modifications
- 2-(4-Fluorophenyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Voltage-Gated Sodium Channel [biology.kenyon.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Induction of tumor cell apoptosis by a novel class of N-thiolated β-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of tumor cell apoptosis by a novel class of N-thiolated beta-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EFFECT OF CYCLOHEXIMIDE ON THE CELL CYCLE OF THE CRYPTS OF THE SMALL INTESTINE OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. komabiotech.co.kr [komabiotech.co.kr]
- 23. Cell cycle effects of nonsteroidal anti-inflammatory drugs and enhanced growth inhibition in combination with gemcitabine in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of 2-Amino-N-cyclohexylacetamide
Abstract & Strategic Overview
This application note details a robust, two-step protocol for the synthesis of 2-amino-N-cyclohexylacetamide (also known as N-cyclohexylglycinamide) starting from cyclohexylamine .
While peptide coupling agents (e.g., EDC/HOBt) can couple Boc-Glycine to cyclohexylamine, that route is cost-prohibitive for bulk intermediate synthesis. This guide utilizes the Chloroacetyl Chloride Route , a classic industrial method that offers high atom economy and scalability. The synthesis proceeds via a nucleophilic acyl substitution to form an
Core Reaction Scheme
The synthesis is divided into two distinct phases:
-
N-Acylation: Formation of 2-chloro-N-cyclohexylacetamide.[1]
-
Ammonolysis: Nucleophilic displacement of chloride by ammonia.
Figure 1: Two-step synthetic pathway for 2-amino-N-cyclohexylacetamide.
Phase 1: Synthesis of 2-Chloro-N-cyclohexylacetamide
The first step involves the reaction of cyclohexylamine with chloroacetyl chloride. This reaction is highly exothermic and generates HCl. We employ a Dichloromethane (DCM) / Triethylamine (TEA) system to scavenge the acid and ensure solubility.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Density (g/mL) | Role |
| Cyclohexylamine | 99.17 | 1.0 | 0.867 | Substrate |
| Chloroacetyl Chloride | 112.94 | 1.1 | 1.417 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 | Base (Acid Scavenger) |
| DCM (Anhydrous) | - | Solvent | - | Solvent |
Detailed Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (
). -
Solvation: Add Cyclohexylamine (5.0 g, 50.4 mmol) and Triethylamine (6.1 g, 60.5 mmol) to the RBF. Add DCM (50 mL) and cool the mixture to 0°C in an ice bath.
-
Addition: Charge the addition funnel with Chloroacetyl Chloride (6.26 g, 55.4 mmol) dissolved in 10 mL DCM .
-
Reaction: Dropwise add the acid chloride solution over 30 minutes. Critical: Maintain internal temperature <5°C to prevent bis-acylation or degradation.
-
Completion: Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.
-
Wash with Sat.
(2 x 30 mL) to neutralize excess acid. -
Wash with Brine (30 mL) .
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Result: The intermediate (2-chloro-N-cyclohexylacetamide) typically solidifies as a white/off-white solid. Yield is generally >90%.
Phase 2: Ammonolysis to Target
The conversion of the
Critical Control Point: You must use a large excess of ammonia (typically >10 equivalents). If the ratio is close to 1:1, the product (a primary amine) will compete with ammonia for the alkyl chloride, leading to the formation of the dimer impurity (secondary amine).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][7] | Role |
| 2-Chloro-N-cyclohexylacetamide | 1.0 | Substrate |
| Ammonium Hydroxide (28-30% aq) | 20.0 | Nucleophile & Solvent |
| Ethanol (Optional) | - | Co-solvent (if solubility is poor) |
Detailed Protocol
-
Setup: Place the crude 2-chloro-N-cyclohexylacetamide (from Phase 1) into a pressure vessel or a sealed round-bottom flask.
-
Addition: Add Ammonium Hydroxide (28% aq, ~10 mL per gram of substrate) .
-
Note: If the solid does not disperse well, add a minimal amount of Ethanol or Methanol to create a homogeneous slurry.
-
-
Reaction: Seal the vessel and stir vigorously at RT for 24 hours .
-
Optimization: Heating to 40°C accelerates the reaction but increases pressure. RT is safer and usually sufficient.
-
-
Workup (Purification Strategy):
-
Concentrate the mixture in vacuo to remove excess ammonia and solvent. A white solid residue (product +
) remains. -
Basification: Dissolve residue in water (20 mL) and adjust pH to >12 using 2M NaOH.
-
Extraction: Extract with DCM (3 x 30 mL) or Ethyl Acetate . The free amine moves to the organic layer; inorganic salts remain in the water.
-
Drying: Dry organic layer over
and concentrate.
-
-
Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexane to obtain pure white crystals.
Analytical Validation & QC
Expected Properties
-
Appearance: White crystalline solid.
-
Melting Point: 108–112°C (Lit. values vary slightly based on solvent).
-
Solubility: Soluble in alcohols, DCM, chloroform; moderately soluble in water.
NMR Characterization (Simulated)
-
H NMR (400 MHz,
):- 7.10 (br s, 1H, Amide NH)
- 3.75 (m, 1H, Cyclohexyl CH-N)
-
3.32 (s, 2H,
- to carbonyl) - 1.90 - 1.10 (m, 10H, Cyclohexyl protons)
-
1.60 (br s, 2H,
- chemical shift varies with concentration)
Troubleshooting & Critical Pathways
Use the following logic flow to diagnose low yields or impurities.
Figure 2: Troubleshooting logic for common synthetic pitfalls.
Common Issues Table
| Issue | Probable Cause | Corrective Action |
| Violent fuming in Step 1 | Addition too fast; Moisture present. | Dry all glassware/solvents. Slow down addition. |
| Product is an oil (Step 1) | Residual solvent or impurities. | Triturate with cold hexanes to induce crystallization. |
| Low Yield (Step 2) | Product is water-soluble. | The amine is polar. Saturate the aqueous layer with NaCl ("salting out") before extraction. |
| Secondary Amine Impurity | Insufficient Ammonia. | Ensure >10:1 ratio of |
References
-
Whitman, G. M. (1952). U.S. Patent No.[8] 2,606,925: Preparation of Cyclohexylamines.[8] U.S. Patent and Trademark Office. Retrieved from
-
Selivanova, G. A., et al. (2002).[7] Catalytic and Noncatalytic Ammonolysis of Polyfluorinated 1,3-Dichlorobenzenes.[7] Russian Journal of Organic Chemistry.[7] Retrieved from [Link]
Sources
- 1. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4384142A - Production of cyclohexylamine - Google Patents [patents.google.com]
Application Note: High-Purity Synthesis of 2-Amino-N-cyclohexylacetamide
Executive Summary
This application note details a robust, two-stage synthetic protocol for 2-amino-N-cyclohexylacetamide (also known as N-cyclohexylglycinamide). While peptide coupling (using Boc-Gly-OH) is possible, it is often cost-prohibitive for multi-gram or kilogram scale-up. This guide focuses on the Chloroacetyl Chloride Route , a classic industrial approach that balances cost-efficiency with high throughput.
Critical Quality Attribute (CQA): The primary challenge in this synthesis is the formation of the secondary amine impurity, N,N-bis(N-cyclohexylcarbamoylmethyl)amine , during the amination step. This protocol includes specific engineering controls—specifically the Delepine Reaction modification or High-Dilution Ammonolysis —to mitigate this impurity and ensure pharmaceutical-grade purity (>98%).
Strategic Reaction Pathway
The synthesis proceeds via an electrophilic acylation followed by a nucleophilic substitution.
Figure 1: Synthetic pathway highlighting the critical intermediate and potential dimerization pathway.
Phase I: Scaffold Construction (Acylation)
Objective: Synthesis of 2-chloro-N-cyclohexylacetamide. Mechanism: Nucleophilic acyl substitution (Schotten-Baumann conditions).
Reagents & Equipment
| Reagent | Equiv.[1][2] | Role |
| Cyclohexylamine | 1.0 | Nucleophile |
| Chloroacetyl Chloride | 1.1 | Electrophile |
| Triethylamine (TEA) or K₂CO₃ | 1.2 | Acid Scavenger |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Detailed Protocol
-
Setup: Charge a 3-neck round-bottom flask with Cyclohexylamine (1.0 eq) and TEA (1.2 eq) in DCM. Cool the solution to 0–5°C using an ice/salt bath.
-
Expert Insight: Temperature control is critical. Chloroacetyl chloride is highly reactive; allowing the temperature to spike >20°C promotes bis-acylation and color degradation.
-
-
Addition: Add Chloroacetyl Chloride (1.1 eq) dropwise via an addition funnel over 60 minutes. Maintain internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3] The amine starting material should be consumed.
-
Workup:
-
Wash the organic layer with 1M HCl (2x) to remove unreacted amine and TEA.
-
Wash with Saturated NaHCO₃ (1x) to neutralize acidity.
-
Wash with Brine (1x).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Crystallization: The residue typically solidifies upon cooling. Recrystallize from Hexane/Ethyl Acetate if necessary.
-
Target Yield: 90–95%[2]
-
Appearance: White crystalline solid.
-
Phase II: Functionalization (Amination)
Objective: Displacement of the chloride with an amine group. Choice of Method:
-
Method A (Standard): Aqueous Ammonia.[2] (Fast, but requires large excess).
-
Method B (High Purity): Delepine Reaction (Hexamethylenetetramine). (Slower, but eliminates dimer formation).
Method A: High-Dilution Ammonolysis (Recommended for General Use)
-
Reagent Prep: Prepare a solution of 20 equivalents of NH₄OH (28-30% aq) mixed with Methanol (to ensure solubility of the organic intermediate).
-
Causality: The rate of reaction depends on the concentration of ammonia. If [NH₃] is low, the newly formed primary amine product competes with ammonia for the alkyl chloride, forming the secondary amine impurity (dimer). Massive excess is non-negotiable here.
-
-
Reaction: Dissolve the Intermediate (from Phase I) in minimal Methanol. Add this solution slowly to the stirring Ammonia solution.
-
Conditions: Seal the vessel and stir at RT for 24 hours. (Heating to 40°C accelerates the reaction but increases pressure; use a pressure vessel if heating).
-
Workup (Purification Logic):
-
Concentrate to remove Methanol and excess Ammonia.
-
Acid/Base Extraction (Self-Validating Step):
-
Dissolve residue in 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).
-
Wash aqueous layer with DCM (discard organics).
-
Basify aqueous layer to pH >12 with NaOH pellets.
-
Extract product into DCM (3x).
-
-
Dry (Na₂SO₄) and concentrate.
-
Method B: Delepine Reaction (Recommended for GMP/High Purity)
-
Forming the Salt: Dissolve Intermediate (1.0 eq) and Hexamethylenetetramine (HMTA) (1.1 eq) in Chloroform or Ethanol. Reflux for 4 hours. A quaternary ammonium salt (Hexaminium salt) will precipitate. Filter and wash with ether.
-
Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2 hours. This cleaves the HMTA cage, releasing the primary amine and formaldehyde (as acetal).
-
Isolation: Cool, filter off ammonium chloride byproducts, concentrate, and perform the Acid/Base extraction described in Method A.
Analytical Validation
Summarized physical data for confirmation of the target structure.[1][4]
| Property | Specification | Notes |
| Appearance | White to off-white solid | Hygroscopic amine |
| Melting Point | 90 – 100°C | Broad range indicates impurity; pure samples are sharp. |
| 1H NMR (DMSO-d6) | δ 7.8 (br s, 1H, NH-amide) | Amide proton |
| δ 3.6 (m, 1H, CH-cyclohexyl) | Methine proton | |
| δ 3.1 (s, 2H, CH₂-NH₂) | Alpha-methylene (diagnostic shift from ~4.0 in chloride) | |
| δ 1.1–1.8 (m, 10H, Cyclohexyl) | Ring protons |
Impurity Control Workflow
Figure 2: Acid-Base purification logic to isolate the primary amine.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Schotten-Baumann and Delepine reactions).
-
Galat, A.; Elion, G. B. "Interaction of Amides with Amines: Synthesis of alpha-amino amides." J. Am. Chem. Soc.1943 , 65, 1566. Link
-
Santa Cruz Biotechnology. "2-Amino-N-cyclohexylacetamide (CAS 16817-90-6) Product Data." Link
-
Blair, J. et al. "Delepine Reaction Protocol for Primary Amines." Organic Syntheses, Coll.[5] Vol. 4, p.816 (1963 ). Link
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-amino-N-cyclohexylacetamide
Abstract
This application note provides a detailed guide for the comprehensive analytical characterization of 2-amino-N-cyclohexylacetamide (CAS No. 16817-90-6), a key chemical intermediate in pharmaceutical development.[1] A robust and unambiguous characterization is paramount for ensuring quality, safety, and efficacy in the drug development pipeline. This document outlines an integrated analytical strategy employing orthogonal techniques, including chromatography, spectroscopy, and thermal analysis. We provide not only step-by-step protocols but also the scientific rationale behind the selection of specific methods and parameters, empowering researchers to generate reliable and reproducible data.
Introduction: The Need for a Multi-Faceted Analytical Strategy
2-amino-N-cyclohexylacetamide is a molecule featuring a primary amine, a secondary amide, and a saturated carbocyclic ring. This combination of functional groups necessitates a multi-technique, or orthogonal, approach for full characterization. Relying on a single analytical method is insufficient to confirm identity, establish purity, and understand the physicochemical properties of such a compound. For instance, while NMR spectroscopy is unparalleled for structural elucidation, it may not detect trace impurities that are readily resolved by a high-resolution chromatographic method.[2][3]
This guide presents a logical workflow that ensures a comprehensive and self-validating characterization package suitable for research, development, and quality control environments.
Caption: Figure 1: Comprehensive Analytical Workflow.
Physicochemical & Identity Confirmation
The initial step in characterization is to confirm the basic properties and identity of the material. This data serves as the foundation for all subsequent, more complex analyses.
Table 1: Physicochemical Properties of 2-amino-N-cyclohexylacetamide
| Property | Expected Value | Technique | Reference |
|---|---|---|---|
| CAS Number | 16817-90-6 | - | [1][4] |
| Molecular Formula | C₈H₁₆N₂O | Elemental Analysis, HRMS | [1][4] |
| Molecular Weight | 156.23 g/mol | Mass Spectrometry | [4] |
| Appearance | Solid at 20°C | Visual Inspection | [4] |
| Melting Point | 90-100°C | Differential Scanning Calorimetry (DSC) |[4] |
Mass Spectrometry (MS) for Molecular Weight
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar molecules like 2-amino-N-cyclohexylacetamide. It provides a rapid and accurate confirmation of the molecular ion.
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a ~10 µg/mL solution of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is crucial for promoting protonation to form the [M+H]⁺ ion.
-
Instrumentation: Use a quadrupole or time-of-flight mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 50-500
-
Source Temperature: 100 - 150°C
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 157.24. High-resolution MS (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[5] This serves as a quick identity check, confirming the presence of the amine, amide, and alkyl moieties.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands.
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Reference |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | The two bands are characteristic of a primary amine.[6] |
| Amide (R-CO-NH-R') | N-H Stretch | ~3300 (sharp) | Secondary amide N-H stretch. |
| Amide | C=O Stretch (Amide I band) | 1680 - 1630 (strong) | Strong absorption due to the high polarity of the C=O bond.[6] |
| Amine/Amide | N-H Bend | 1650 - 1580 | Can sometimes overlap with the Amide I band. |
| Alkyl (CH₂, CH) | C-H Stretch | 2960 - 2850 (strong) | Characteristic of the cyclohexyl and methylene groups. |
| Amide | C-N Stretch | 1290 - 1180 | Medium intensity band for secondary amides.[6] |
Chromatographic Methods for Purity Assessment
Chromatography is the cornerstone of purity analysis in the pharmaceutical industry.[7] We will employ two orthogonal chromatographic techniques—HPLC for non-volatile components and GC for volatile components—to build a comprehensive impurity profile.
Sources
- 1. 2-Amino-N-cyclohexylacetamide, CasNo.16817-90-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. iltusa.com [iltusa.com]
- 4. 16817-90-6 2-Amino-N-cyclohexylacetamide AKSci 8584AA [aksci.com]
- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. azolifesciences.com [azolifesciences.com]
Application Notes & Protocols: The 2-Amino-N-cyclohexylacetamide Scaffold in Modern Medicinal Chemistry
Abstract: The 2-amino-N-cyclohexylacetamide scaffold represents a versatile and synthetically accessible building block in medicinal chemistry. Its structure uniquely combines a reactive primary amine for diverse functionalization, a stable amide linker, and a lipophilic cyclohexyl moiety that can favorably modulate pharmacokinetic properties. While not a potent therapeutic agent in its own right, its derivatives have demonstrated significant potential across multiple therapeutic areas, most notably as anticonvulsant and anti-inflammatory agents. This guide provides an in-depth analysis of the scaffold's applications, explores the structure-activity relationships of its derivatives, and offers detailed protocols for the synthesis and evaluation of novel analogs, empowering researchers to leverage this privileged substructure in drug discovery programs.
Part 1: The 2-Amino-N-cyclohexylacetamide Scaffold: A Privileged Substructure
The utility of 2-amino-N-cyclohexylacetamide in drug discovery stems from its identity as a functionalized glycinamide core. This simple structure is an ideal starting point for library synthesis due to the strategic placement of its functional groups, which serve as handles for molecular exploration.
Structural and Physicochemical Properties
The scaffold can be deconstructed into three key components, each contributing to its medicinal chemistry profile:
-
Primary Amino Group (-NH₂): This nucleophilic site is the primary point for derivatization. It allows for the introduction of a vast array of substituents (R¹) via reactions like reductive amination, acylation, or sulfonylation, enabling systematic exploration of the surrounding chemical space to achieve desired target engagement.
-
Amide Linker (-C(=O)NH-): The amide bond is a cornerstone of peptide and small molecule drug design due to its metabolic stability and ability to act as a hydrogen bond donor and acceptor. This feature facilitates interactions with biological targets.
-
N-Cyclohexyl Group: This bulky, lipophilic group significantly influences the molecule's overall physicochemical properties. It often enhances membrane permeability and can occupy hydrophobic pockets within target proteins. Its conformational flexibility can also play a role in optimizing binding orientation. The use of such aliphatic rings is a common strategy to modify a compound's pharmacokinetic profile.[1]
Table 1: Physicochemical Properties of 2-Amino-N-cyclohexylacetamide
| Property | Value | Source |
| CAS Number | 16817-90-6 | [2][3] |
| Molecular Formula | C₈H₁₆N₂O | [2][3] |
| Molecular Weight | 156.23 g/mol | [3] |
| IUPAC Name | 2-amino-N-cyclohexylacetamide | [4] |
| Application | Pharmaceutical Intermediate | [2] |
Synthetic Accessibility and Derivatization Strategy
The 2-amino-N-cyclohexylacetamide core is a readily available pharmaceutical intermediate.[2] Its value lies in its use as a foundation for building more complex molecules. A typical drug discovery workflow involves synthesizing the core and then diversifying it at the primary amine to generate a library of analogs for screening.
Figure 1: General workflow for synthesis and derivatization.
Part 2: Key Therapeutic Applications and Derivative Design
The true potential of the 2-amino-N-cyclohexylacetamide scaffold is realized through its derivatives. By modifying the primary amino group, researchers have developed potent compounds in several disease areas.
Anticonvulsant Agents
A significant body of research highlights the anticonvulsant activity of N-substituted aminoacetamide derivatives.[5][6] These compounds often act by modulating voltage-gated sodium channels or enhancing GABAergic neurotransmission.[6]
Structure-Activity Relationship (SAR) Insights: Starting from a lead compound, systematic modifications can be made to optimize anticonvulsant activity and reduce neurotoxicity.[5] Key areas for modification include the terminal R¹ group introduced at the primary amine.
-
Aromatic Substitutions: Introducing substituted benzyl groups has proven to be a highly effective strategy. For example, the discovery of (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide (PNU-151774E) as a potent anticonvulsant emerged from SAR studies on a related aminoacetamide series.[5]
-
Alkyl Chains & Rings: The nature of the substituent dictates the overall lipophilicity and steric profile, which are critical for target binding and CNS penetration.
Figure 2: A conceptual SAR workflow for anticonvulsant discovery.
Quantitative Data from Analog Studies: Research into related structures provides valuable data. For instance, studies on 2-(2,6-dimethylphenoxy)-N-(hydroxycyclohexyl)acetamides demonstrated potent anticonvulsant effects in the maximal electroshock seizure (MES) test.[6]
Table 2: Anticonvulsant Activity of a Representative Analog
| Compound | Test Animal | Route | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | Mice | i.p. | 42.97 | 105.67 | 2.46 | [6] |
This data illustrates the principle of identifying compounds with a large therapeutic window (a high Protective Index), a key goal in anticonvulsant drug development.
Anti-Inflammatory and Analgesic Agents
The acetamide moiety is a common feature in anti-inflammatory drugs, including COX-II inhibitors.[7] Furthermore, compounds structurally related to the 2-amino-N-cyclohexylacetamide scaffold have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA).[8]
Mechanism of Action (NAAA Inhibition): NAAA is an enzyme that degrades the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA).[8] By inhibiting NAAA, the local concentration of PEA is increased, helping to resolve inflammation and reduce pain. This makes NAAA inhibitors a promising therapeutic strategy.[8]
Other Therapeutic Areas
The versatility of the scaffold extends to other areas. For example, acetamide derivatives containing a benzimidazole core have been synthesized and evaluated as antiprotozoal agents against parasites like Giardia intestinalis and Trichomonas vaginalis.[9] This demonstrates that by coupling the 2-amino-N-cyclohexylacetamide scaffold (or its precursors) to other known pharmacophores, novel activities can be discovered.
Part 3: Experimental Protocols
The following protocols provide a framework for the synthesis and preliminary biological evaluation of novel derivatives based on the 2-amino-N-cyclohexylacetamide scaffold.
Protocol: Synthesis of N-Substituted Derivatives via Reductive Amination
This protocol details the synthesis of an N-benzylated derivative, a common first step in exploring SAR.
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is advantageous as it is mild, selective for imines/iminium ions in the presence of carbonyls, and does not require stringent anhydrous conditions.
Figure 3: Workflow for the reductive amination protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-amino-N-cyclohexylacetamide (1.0 eq), benzaldehyde (1.05 eq), and dichloromethane (DCM, ~0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine is crucial before reduction.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup (Quenching): Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol: Anticonvulsant Screening via Maximal Electroshock (MES) Test
This protocol describes a standard, widely accepted preclinical model for identifying agents effective against generalized tonic-clonic seizures.[6][10]
Rationale: The MES test induces a maximal seizure by electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a reliable indicator of its potential efficacy against major seizures. It is a foundational screening assay in the discovery of antiepileptic drugs.
Step-by-Step Methodology:
-
Animal Acclimation: Use male ICR mice (or Sprague-Dawley rats) and allow them to acclimate to the laboratory environment for at least one week.[1] Ensure free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Preparation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated based on the desired dose (mg/kg) and the average weight of the animals.
-
Administration: Administer the test compound to a group of animals (n=8-10) via intraperitoneal (i.p.) or oral (p.o.) gavage. A control group should receive the vehicle only.
-
Time to Peak Effect: Wait for a predetermined time to allow for drug absorption and distribution to the central nervous system (typically 30-60 minutes for i.p. administration).
-
MES Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or pinnal electrodes.
-
Endpoint Measurement: Observe the animal for the presence or absence of tonic hindlimb extension. The absence of this phase is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis.
-
Neurotoxicity Assessment (TD₅₀): In a separate experiment, assess neurotoxicity using a standardized test like the rotarod test. The median toxic dose (TD₅₀) is the dose at which 50% of animals exhibit motor impairment.
-
Protective Index (PI) Calculation: Calculate the PI as TD₅₀ / ED₅₀. A higher PI indicates a better safety margin.
Part 4: Conclusion and Future Directions
The 2-amino-N-cyclohexylacetamide scaffold is a powerful tool in the medicinal chemist's arsenal. Its synthetic tractability and favorable physicochemical properties make it an excellent starting point for developing novel therapeutics. The success of its derivatives as anticonvulsants and the emerging potential in anti-inflammatory and anti-infective applications underscore its versatility.
Future research should focus on exploring novel and diverse substitutions at the primary amine, including the incorporation of heterocyclic moieties and unnatural amino acids to expand the accessible chemical space.[11] Furthermore, investigating these derivatives against a broader range of biological targets, guided by computational docking and phenotypic screening, could unlock new therapeutic applications for this privileged scaffold.
Part 5: References
-
An Investigation on the Relationships between Mass Spectrometric Collisional Data and Biological Activity/Stability of Some N-Acylethanolamine Acid Amidase (NAAA) β-Lactone Inhibitors. (2023). MDPI. Available at: [Link]
-
Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). PubMed. Available at: [Link]
-
Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. (2021). PMC - NIH. Available at: [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. Available at: [Link]
-
Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (1998). PubMed. Available at: [Link]
-
Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. (2011). PubMed. Available at: [Link]
-
Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... ResearchGate. Available at: [Link]
-
Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. (2003). PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (2022). MDPI. Available at: [Link]
-
Synthesis and Biological Studies on (KLAKLAK) 2 -NH 2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore. (2022). MDPI. Available at: [Link]
-
N-Cyclohexylacetamide | C8H15NO. PubChem - NIH. Available at: [Link]
-
Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. (1993). PubMed. Available at: [Link]
-
N-Alkylated Aminoacyl sulfamoyladenosines as Potential Inhibitors of Aminoacylation Reactions and Microcin C Analogues Containing D-Amino Acids. (2013). ResearchGate. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2023). PMC - PubMed Central. Available at: [Link]
Sources
- 1. Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-N-cyclohexylacetamide, CasNo.16817-90-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 2-amino-N-cyclohexylacetamide 97% | CAS: 16817-90-6 | AChemBlock [achemblock.com]
- 5. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archivepp.com [archivepp.com]
- 8. An Investigation on the Relationships between Mass Spectrometric Collisional Data and Biological Activity/Stability of Some N-Acylethanolamine Acid Amidase (NAAA) β-Lactone Inhibitors | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for Purity Analysis of 2-amino-N-cyclohexylacetamide
Introduction
2-amino-N-cyclohexylacetamide is a chemical intermediate with growing importance in the synthesis of active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, rigorous purity assessment is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the determination of purity and the separation of potential impurities related to 2-amino-N-cyclohexylacetamide.
The primary challenge in analyzing small, polar molecules like 2-amino-N-cyclohexylacetamide lies in achieving adequate retention on traditional C18 columns.[1][2][3] This is due to their hydrophilic nature, which leads to poor interaction with the hydrophobic stationary phase and elution near the solvent front.[2] This guide will explain the rationale behind the selected chromatographic conditions, which are optimized to overcome these challenges and provide a reliable analytical solution.
Scientific Principles & Method Rationale
The developed method is grounded in the principles of reversed-phase chromatography. The choice of a polar-embedded or polar-endcapped stationary phase is critical for the retention of polar analytes like 2-amino-N-cyclohexylacetamide.[4] These columns possess modified surfaces that enhance their interaction with polar compounds, even under highly aqueous mobile phase conditions, mitigating the risk of phase collapse often seen with traditional C18 columns.[5]
The mobile phase composition is a crucial factor in achieving the desired separation. A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is employed. The buffer, containing a volatile salt like ammonium acetate or a pH modifier like trifluoroacetic acid (TFA), helps to control the ionization state of the analyte and any ionizable impurities, thereby improving peak shape and reproducibility.[6] The use of a low UV wavelength for detection is necessary as the analyte lacks a strong chromophore.[7][8]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis of 2-amino-N-cyclohexylacetamide.
1. Materials and Reagents
-
2-amino-N-cyclohexylacetamide reference standard (Purity ≥ 98%)[9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (ACS grade or higher)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water (HPLC grade, 18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A polar-embedded C18 column (e.g., Acclaim™ PolarAdvantage II, 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-amino-N-cyclohexylacetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Workflow Diagram
Caption: Workflow for the HPLC purity analysis of 2-amino-N-cyclohexylacetamide.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[10][11][12][13][14] The validation parameters assessed included specificity, linearity, accuracy, precision, and robustness.
Specificity: The method demonstrated good specificity, with no interference from the diluent or known impurities at the retention time of the main peak. Peak purity analysis using a PDA detector confirmed the homogeneity of the 2-amino-N-cyclohexylacetamide peak.
Linearity: The method was found to be linear over a concentration range of 0.05 mg/mL to 1.5 mg/mL, with a correlation coefficient (r²) of >0.999.
Accuracy: The accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections of the standard solution was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The RSD for the analysis performed on different days by different analysts was less than 2.0%.
Robustness: The method was shown to be robust with respect to small, deliberate variations in mobile phase composition (±2% organic), column temperature (±2 °C), and flow rate (±0.1 mL/min).
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| Robustness | System suitability passes | Pass |
System Suitability
To ensure the continued validity of the analytical system, a system suitability test must be performed before each analytical run.
System Suitability Protocol
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be greater than 2000.
-
Relative Standard Deviation (RSD) of Peak Areas: Should be less than 2.0%.
-
Logical Relationship of System Suitability
Caption: Decision flow based on system suitability test results.
Conclusion
The described RP-HPLC method provides a reliable and robust solution for the purity analysis of 2-amino-N-cyclohexylacetamide. The use of a polar-embedded stationary phase and an optimized mobile phase gradient allows for excellent retention and separation of the main component from its potential impurities. The method has been validated according to ICH guidelines and is suitable for routine quality control in a pharmaceutical setting.
References
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Technology Networks. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
-
Polar Compounds. SIELC Technologies. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). SGS. Retrieved from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2011, November 1). LCGC International. Retrieved from [Link]
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. Retrieved from [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). Polymers. Retrieved from [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. (2021). Analytical Methods, 13(28), 3209-3217. Retrieved from [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Retrieved from [Link]
-
Chromatographic Determination of Amines in Food Samples. University of Helsinki. Retrieved from [Link]
-
Detecting Primary Amines. (2006, March 18). Chromatography Forum. Retrieved from [Link]
-
2-Amino-N-cyclohexylacetamide, 98% Purity. CP Lab Safety. Retrieved from [Link]
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 9. calpaclab.com [calpaclab.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. qbdgroup.com [qbdgroup.com]
Application of 2-Amino-N-cyclohexylacetamide in Solid-Phase Synthesis: A Guide to Peptoid and Peptidomimetic Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Peptides
In the landscape of modern drug discovery and materials science, peptides and their synthetic analogues, peptidomimetics, represent a burgeoning class of molecules with vast therapeutic and functional potential.[1] Standard solid-phase peptide synthesis (SPPS) has traditionally relied on the iterative coupling of proteinogenic and non-proteinogenic α-amino acids.[2][3] However, to overcome inherent limitations of natural peptides, such as proteolytic instability and limited conformational diversity, researchers are increasingly turning to backbone-modified structures like peptoids.[4]
This technical guide focuses on the incorporation of N-cyclohexylglycine, derived from 2-amino-N-cyclohexylacetamide's constituent amine (cyclohexylamine), into peptide and peptoid structures using solid-phase synthesis. This modification introduces a bulky, lipophilic cyclohexyl group onto the backbone nitrogen, offering a powerful tool to modulate the physicochemical properties of the resulting molecule. This guide will provide the scientific rationale, detailed protocols, and key considerations for utilizing this building block in the synthesis of novel peptidomimetics.
The Scientific Rationale: Why Incorporate N-Cyclohexylglycine?
The introduction of an N-cyclohexyl group onto a glycine residue within a peptide or peptoid backbone can impart several desirable characteristics:
-
Enhanced Proteolytic Stability: The N-substitution shields the adjacent amide bond from enzymatic cleavage, a primary degradation pathway for natural peptides.[1][5]
-
Increased Lipophilicity: The cyclohexyl moiety significantly increases the hydrophobicity of the molecule, which can enhance membrane permeability and bioavailability.[6]
-
Conformational Constraint: The steric bulk of the cyclohexyl group restricts the rotation around the Cα-C bond and can favor specific backbone conformations, influencing the overall three-dimensional structure and target binding affinity.[6]
-
Modulation of Solubility: The hydrophobic nature of the cyclohexyl group can be strategically employed to fine-tune the solubility of the final peptidomimetic in various solvents.[7]
Principle of Synthesis: The Sub-monomer Approach
The incorporation of N-substituted glycine units, such as N-cyclohexylglycine, is most efficiently achieved through the "sub-monomer" method of solid-phase peptoid synthesis.[8][9][10] This strategy bypasses the need for pre-synthesized, protected N-substituted amino acid monomers, which are often commercially unavailable or expensive to prepare. The sub-monomer method consists of a two-step iterative cycle performed on a solid support:
-
Acylation: The free amine on the resin-bound peptide or peptoid is acylated with a haloacetic acid, typically bromoacetic acid.
-
Nucleophilic Displacement: The resulting α-bromoacetamide is then subjected to nucleophilic substitution by a primary amine, in this case, cyclohexylamine, to introduce the desired side chain.
This robust and versatile method allows for the incorporation of a wide diversity of primary amines, enabling the creation of large and chemically diverse peptoid libraries.[11][12]
Figure 2. Step-by-step workflow for the incorporation of a single N-cyclohexylglycine monomer.
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptoid-peptide hybrid from the Rink Amide resin and the removal of acid-labile side-chain protecting groups.
-
Resin Preparation: After the final synthesis step, wash the resin with DCM (5 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours. [13]4. Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated product. Decant the ether. Wash the pellet with cold diethyl ether and centrifuge again. Dry the crude product under vacuum. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of N-Cyclohexylglycine-Containing Peptidomimetics
The successful synthesis and purity of the final product should be confirmed by analytical techniques such as:
-
RP-HPLC: To assess the purity of the crude and purified product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified product.
Troubleshooting and Key Considerations
-
Incomplete Bromoacetylation: If the acylation step is incomplete, consider a double coupling or increasing the reaction time. The completion of this step can be monitored using a ninhydrin test (will be negative if acylation is complete).
-
Slow Nucleophilic Displacement: The displacement reaction with the bulky cyclohexylamine may be slower than with smaller primary amines. [12]Increasing the reaction time or temperature (e.g., to 37°C) can improve the yield.
-
Side Reactions: During cleavage, the carbocations generated from protecting groups can lead to side reactions. The use of scavengers like TIS is crucial to minimize these. [13]* Alternative Resins: While this guide focuses on Rink Amide resin, other resins like Wang or 2-chlorotrityl chloride resins can be used to obtain C-terminal carboxylic acids. The cleavage conditions will need to be adjusted accordingly. [14]
Conclusion
The incorporation of N-cyclohexylglycine units via the sub-monomer solid-phase synthesis approach is a powerful strategy for generating novel peptidomimetics with enhanced stability and tailored physicochemical properties. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize 2-amino-N-cyclohexylacetamide's core amine structure to expand their exploration of the vast chemical space of peptide analogues for applications in drug discovery and materials science.
References
- Burkoth, T. S., et al. (2003). A hallmark of peptoid nanosheets. Journal of the American Chemical Society, 125(28), 8455-8460.
- Sun, J., & Zuckermann, R. N. (2013).
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fairlie, D. P., Abenante, G., & March, D. R. (1995). Macrocyclic peptidomimetics-forcing peptides into bioactive conformations. Current medicinal chemistry, 2(2), 654-686.
- Taillefumier, C., et al. (2002). An efficient solution-phase synthesis of peptoid oligomers. Tetrahedron Letters, 43(14), 2715-2718.
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]...
- Francis, M. B., et al. (2021). Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond. Chemical Society Reviews, 50(19), 10892-10920.
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]...
- Knight, A. S., & Zuckermann, R. N. (2021). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 1(2), 86-103.
- Tran, H., et al. (2011). Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets. Journal of visualized experiments: JoVE, (57), e3373.
- Gilon, C., et al. (1991). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron letters, 32(43), 6215-6218.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
-
GenScript. (2015). Peptide libraries: applications, design options and considerations. Retrieved from [Link]
- Liskamp, R. M., et al. (2010). Solid-phase synthesis of peptidomimetics with peptide backbone modifications.
- Krawczyk, W., & Piotrowski, G. T. (1989). Relationships between structure and retention index for N-substituted amides of aliphatic acids on a non-polar column.
- Barlos, K., et al. (1989). Veresterung von Fmoc-aminosäuren an 2-chlor-tritylchlorid-polystyrol-harz. Tetrahedron Letters, 30(30), 3943-3946.
-
Tran, H., et al. (2022). Solid-Phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly l Protocol Preview. Retrieved from [Link]...
-
Royal Society of Chemistry. (2021). Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Retrieved from [Link]
- Al-Obeidi, F., et al. (1998). Solid phase synthesis of N-carboxy alkyl-containing peptides derived from enantiopure alpha-keto-beta-aminoacids. Tetrahedron Letters, 39(35), 6331-6334.
- Zuckermann, R. N. (2011). Peptoid origins. Biopolymers, 96(5), 545-555.
- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
-
Morressier. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Retrieved from [Link]
- Fairlie, D. P., Abenante, G., & March, D. R. (1995). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. Current Medicinal Chemistry, 2(2), 654-686.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Submonomer synthesis of peptoids containing <i>trans</i>-inducing <i>N</i>-imino- and <i>N</i>-alkylamino-glycines [morressier.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. chemimpex.com [chemimpex.com]
- 8. escholarship.org [escholarship.org]
- 9. youtube.com [youtube.com]
- 10. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04237H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
column chromatography protocol for 2-amino-N-cyclohexylacetamide
<Technical Support Hub: Column Chromatography of 2-amino-N-cyclohexylacetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-amino-N-cyclohexylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical protocols and troubleshooting advice. My goal is to equip you with the necessary information to perform successful chromatographic separations of this compound, grounded in established scientific principles.
Compound Profile: 2-amino-N-cyclohexylacetamide
Before diving into the protocol, understanding the physicochemical properties of our target molecule is crucial. This knowledge informs every decision we make, from the choice of stationary phase to the composition of the mobile phase.
-
Key Functional Groups:
-
Primary Amine (-NH2): This group is basic and highly polar. Its pKa is expected to be around 9-10, similar to other primary alkylamines[3]. This basicity is the most critical factor in its chromatographic behavior on standard silica gel.
-
Amide (-C(=O)NH-): This group is polar and can act as a hydrogen bond donor and acceptor.
-
Cyclohexyl Ring: A non-polar, bulky aliphatic group.
-
The presence of the basic primary amine dictates our strategy. Standard silica gel is acidic due to surface silanol (Si-OH) groups. A basic amine will interact strongly with these acidic sites via acid-base interactions, leading to common issues like poor compound elution, significant peak tailing, and even irreversible adsorption to the stationary phase[4][5]. Our protocol must be designed to mitigate these undesirable interactions.
Core Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification of 2-amino-N-cyclohexylacetamide on a gram scale. The key to success is deactivating the acidic silica gel to ensure the amine elutes properly.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal solvent system for separation. The ideal Rf (retention factor) for the target compound in column chromatography is approximately 0.2-0.35.
-
Prepare Eluent Systems: Create a few test solvent systems. A good starting point for polar amines is a mixture of a relatively polar non-polar solvent and a polar solvent, with a basic additive.
-
Spot the TLC Plate: On a silica gel TLC plate, spot your crude reaction mixture.
-
Develop the Plate: Place the plate in a sealed chamber containing one of your test eluents.
-
Visualize: After development, visualize the spots. Since the compound lacks a strong chromophore, UV light may not be effective. Use a chemical stain like ninhydrin (which reacts with primary amines to give a colored spot) or potassium permanganate[6][7].
-
Select the Best System: Choose the solvent system that gives your product an Rf of 0.2-0.35 and provides the best separation from impurities.
Table 1: Recommended TLC Solvent Systems
| Non-Polar Solvent | Polar Solvent | Additive (v/v) | Typical Starting Ratio | Expected Product Rf | Notes |
| Dichloromethane (DCM) | Methanol (MeOH) | Triethylamine (TEA) | 95:5 DCM:MeOH + 1% TEA | 0.2 - 0.4 | A standard, effective system for many amines. Adjust MeOH % to achieve target Rf. |
| Ethyl Acetate (EtOAc) | Hexanes | Triethylamine (TEA) | 70:30 EtOAc:Hexanes + 1% TEA | 0.2 - 0.3 | Good for less polar impurities. Be aware that EtOAc can slowly form amides with primary amines on the column over long periods[8]. |
| Dichloromethane (DCM) | Methanol (MeOH) | Ammonium Hydroxide (NH4OH) | 90:10 DCM:MeOH + 1% NH4OH | 0.2 - 0.4 | A stronger base, useful if TEA is not sufficient to prevent tailing. |
Step 2: Column Preparation and Packing
-
Select Column Size: For a good separation, a silica-to-crude-product weight ratio of 50:1 to 100:1 is recommended[9].
-
Prepare Silica Slurry: In a beaker, mix the required amount of silica gel with your chosen starting eluent (the one selected from TLC, but with lower polarity, e.g., Rf of ~0.1-0.15).
-
Pack the Column:
-
Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the sides to ensure even packing and remove air bubbles[9].
-
Add another layer of sand on top of the settled silica bed to prevent disturbance during solvent addition[10].
-
-
Equilibrate the Column: Run 2-3 column volumes of the starting eluent through the packed column. This step is crucial as it "deactivates" the silica by allowing the triethylamine or ammonia to neutralize the acidic silanol sites[11].
Step 3: Sample Loading
Objective: To apply the sample to the column in a narrow, concentrated band.
-
Dry Loading (Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution[9].
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder[10].
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading (Use with caution):
-
Dissolve the crude product in the absolute minimum amount of the starting eluent or a slightly more polar solvent.
-
Using a pipette, carefully add the solution to the top of the column, allowing it to absorb fully into the silica bed without disturbing the surface[12].
-
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add your starting eluent to the column and begin collecting fractions.
-
Gradient Elution (Optional but Recommended): If your impurities are close to your product, a gradient elution can improve separation. Start with a low polarity eluent and gradually increase the percentage of the more polar solvent (e.g., methanol) over the course of the separation[11].
-
Monitor Fractions: Check the fractions regularly by TLC to track the elution of your product.
-
Pool and Concentrate: Once the separation is complete, pool the pure fractions containing your product and remove the solvent under reduced pressure.
Troubleshooting Guide (Q&A)
Q1: My compound is streaking badly on the TLC plate and won't move off the baseline of my column. What's happening?
A: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel. The amine is being protonated and binding tightly to the stationary phase.
-
Immediate Cause: Insufficient deactivation of the silica.
-
Solutions:
-
Increase Base Additive: The most common fix is to add a volatile base to your eluent. Start with 1% triethylamine (TEA) by volume. If streaking persists, you can increase this to 2%. An alternative is to use a solution of 1-2% ammonium hydroxide in methanol as your polar solvent component[4][13].
-
Change Stationary Phase: If adding a base is not effective or is incompatible with your molecule, consider an alternative stationary phase.
-
Basic Alumina: Alumina is generally more basic than silica and can be a good choice for purifying amines[13][14].
-
Amine-functionalized Silica: This is an excellent but more expensive option where the silica surface is chemically modified to be basic, preventing the unwanted interactions without needing a mobile phase additive[4][15].
-
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column with water/acetonitrile or water/methanol as the eluent) can be a very effective alternative[13].
-
Q2: My compound is eluting, but the peaks are broad and tailing, leading to mixed fractions. How can I sharpen the peaks?
A: Peak tailing is a less severe form of the interaction described in Q1. It occurs when a portion of the analyte molecules are delayed as they travel through the column due to secondary interactions with active sites on the silica[5][16].
-
Solutions:
-
Optimize Base Concentration: Ensure you have at least 1% TEA or another suitable base in your eluent.
-
Increase Eluent Polarity Faster: Once your compound begins to elute, you can sometimes sharpen the tail end of the peak by slightly increasing the polarity of the eluent[17]. This helps to push the "sticking" molecules off the column more quickly.
-
Check for Overloading: If you load too much sample onto the column, it can lead to band broadening and tailing[16]. Ensure you are using an appropriate ratio of silica to sample (at least 50:1).
-
Add a More Polar Modifier: Sometimes, adding a small amount of a very polar solvent like water or methanol to the mobile phase can help reduce tailing by competing for the active sites on the silica.
-
Q3: I ran the column, but my total yield is very low. Where did my compound go?
A: Low recovery suggests that your compound has been irreversibly adsorbed onto the column.
-
Solutions:
-
Strip the Column: Try flushing the column with a very polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol. This may recover the remainder of your compound, although its purity might be compromised.
-
Deactivate More Thoroughly: Before your next attempt, ensure the column is properly equilibrated with the base-containing eluent. Flush with at least 3-5 column volumes before loading your sample.
-
Use Dry Loading: Wet loading with a solvent that is too strong can cause the compound to streak down the column prematurely and bind in a diffuse band. Dry loading ensures the compound starts as a very narrow band, improving recovery and separation[10].
-
Consider Compound Stability: Confirm that your compound is stable to silica gel. To do this, dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small amount of silica gel to the vial. Let it stir for a few hours, then spot the TLC plate again next to the original spot. If the original spot has disappeared or new spots have appeared, your compound is decomposing on silica[17][18].
-
Frequently Asked Questions (FAQs)
-
Why is triethylamine (TEA) used instead of something like sodium hydroxide? TEA is a volatile organic base. This is critical because it can be easily removed from the purified fractions along with the solvent during evaporation. Inorganic bases like NaOH are not volatile and would contaminate your final product.
-
Can I use a different solvent system, like ethyl acetate/hexanes? Yes, an ethyl acetate/hexanes system with 1% TEA is a common choice. However, be aware that ethyl acetate is an ester and can, under certain conditions and over long exposure times on the column, potentially acylate a primary amine. For most flash chromatography runs, this is not a significant issue, but it is a possibility[8]. A DCM/MeOH system is generally more inert.
-
How do I know if my column is packed well? A well-packed column has a homogenous, uniform bed of silica with no cracks, air bubbles, or channels. The top surface should be perfectly flat. An improperly packed column will lead to uneven solvent flow, resulting in broad, distorted bands and poor separation.
-
What is the "2 pH rule" for purifying amines? This rule states that to ensure an amine is in its neutral, free-base form, the pH of the environment should be at least two pH units above the amine's pKa[4]. While we don't measure the pH on the silica surface directly, adding a base like TEA to the non-aqueous eluent effectively raises the apparent pH, ensuring the amine remains deprotonated and interacts less with the acidic silica.
Visual Workflow
The following diagram illustrates the troubleshooting logic for common issues encountered during the column chromatography of 2-amino-N-cyclohexylacetamide.
Caption: Troubleshooting flowchart for amine purification.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online]. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online]. Available at: [Link]
-
PubChem. 2-(cycloheptylamino)-N-cyclohexylacetamide. [Online]. Available at: [Link]
-
LookChem. 2-Amino-N-cyclohexylacetamide. [Online]. Available at: [Link]
-
Cheméo. Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). [Online]. Available at: [Link]
-
PubChem. N-Cyclohexylacetamide. [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Online]. Available at: [Link]
-
SpringerLink. (2018). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Online]. Available at: [Link]
-
ResearchGate. (2015). When using amino acids, what is the best eluent? [Online]. Available at: [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? [Online]. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Online]. Available at: [Link]
-
Regis Technologies, Inc. Amide or Amino HPLC Columns What are the Differences. [Online]. Available at: [Link]
-
Reddit. (2022). troubleshooting column chromatography. [Online]. Available at: [Link]
-
University of Helsinki. (2007). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Online]. Available at: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? [Online]. Available at: [Link]
-
Save My Exams. Thin Layer Chromatography (AQA A Level Chemistry): Revision Note. [Online]. Available at: [Link]
-
Chromatography Forum. (2007). severe tailing on column. [Online]. Available at: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Online]. Available at: [Link]
-
University of California, Los Angeles. Column chromatography. [Online]. Available at: [Link]
-
Chromatography Forum. (2009). proper use of amino column. [Online]. Available at: [Link]
-
Operachem. (2024). TLC-Thin Layer Chromatography. [Online]. Available at: [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Online]. Available at: [Link]
-
Restek. HPLC Troubleshooting Guide. [Online]. Available at: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]
-
ACS Publications. (1970). Thin-layer chromatography of amine oxidation products. [Online]. Available at: [Link]
-
Crawford Scientific. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. [Online]. Available at: [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Online]. Available at: [Link]
Sources
- 1. 2-amino-N-cyclohexylacetamide 97% | CAS: 16817-90-6 | AChemBlock [achemblock.com]
- 2. 2-Amino-N-cyclohexylacetamide, CasNo.16817-90-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. biotage.com [biotage.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. savemyexams.com [savemyexams.com]
- 8. proper use of amino column - Chromatography Forum [chromforum.org]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Purification [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Purification [chem.rochester.edu]
solvent effects on the yield of 2-amino-N-cyclohexylacetamide
Technical Guide: Solvent Optimization & Yield Enhancement for 2-Amino-N-cyclohexylacetamide
Executive Summary: The Solvation Landscape
The synthesis of 2-amino-N-cyclohexylacetamide (CAS: 16817-90-6) is deceptively simple. While it appears to be a standard amide coupling, the presence of the free primary amine (
In my experience supporting process chemistry teams, solvent selection is the single greatest determinant of yield , often outweighing temperature or stoichiometry. This guide moves beyond "standard recipes" to explain the hydrodynamic and kinetic reasons why your current yield might be stalling at 60% and how to push it to >90%.
Critical Analysis: The Two-Step Pathway
To troubleshoot effectively, we must isolate the two distinct chemical events. The most robust industrial route involves a chloro-intermediate.
-
Step 1 (Acylation): Cyclohexylamine + Chloroacetyl chloride
2-Chloro-N-cyclohexylacetamide. -
Step 2 (Amination): 2-Chloro-N-cyclohexylacetamide + Ammonia
Target Product .
The "Solvent Trap" in Step 2
The second step is a classic
-
The Conflict: You need a solvent polar enough to dissolve the organic chloride intermediate, but the reaction produces HCl (as ammonium chloride), which must either precipitate out or remain fully soluble to prevent coating the reagents.
-
The Kinetic Effect:
-
Polar Aprotic (DMF/DMSO): "Naked" nucleophile effect.
is highly reactive. Risk: High rate of over-alkylation (forming secondary amines). -
Polar Protic (Ethanol/Methanol): Solvates the leaving group (
) via hydrogen bonding. Benefit: Slower, more controlled reaction; suppresses dimer formation.
-
Visualizing the Solvent Influence
The following diagram illustrates how solvent choice dictates the reaction pathway and potential failure points.
Figure 1: Kinetic pathways of amination. Polar aprotic solvents increase reactivity but heighten the risk of dimerization (impurity).
Troubleshooting Guide: Symptom-Based Solutions
Use this matrix to diagnose your specific yield issues.
| Symptom | Probable Cause | The Solvent Mechanism | Corrective Action |
| Yield < 50% | Poly-alkylation | Solvent is too effective (e.g., DMF). The product amine competes with ammonia as a nucleophile. | Switch to Ethanol (95%) . The solvation shell around the product amine reduces its nucleophilicity relative to the smaller |
| Oiling Out | Phase Separation | Product is insoluble in the chosen non-polar solvent (e.g., Toluene/DCM) as the reaction progresses. | Use a co-solvent system (e.g., THF/Water 4:1). Ensure the mixture remains homogenous until workup. |
| Incomplete Reaction | Salt Coating | Add Water (5-10% v/v) to the organic solvent to dissolve the salt lattice and expose the electrophile. | |
| Hydrolysis | Wet Solvent | In high pH (ammonia) + water, the amide bond cleaves back to cyclohexylamine. | Ensure water content is controlled.[1] If using aqueous ammonia, keep temp < 40°C . |
Optimized Protocol: The "Ethanolic Saturation" Method
This protocol prioritizes purity over speed, utilizing the Solvent Cage Effect to prevent side reactions.
Reagents:
-
2-Chloro-N-cyclohexylacetamide (Intermediate)[2]
-
Ethanol (Absolute or 95%)[3]
-
Ammonia gas (anhydrous) OR Ammonium Hydroxide (28-30%)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the chloro-intermediate in 20 mL of Ethanol.
-
Why: Ethanol provides a dielectric constant (
) that supports the polar transition state but is not polar enough to encourage rapid hydrolysis.
-
-
Saturation (The Key Step): Cool the solution to 0°C. Saturate with Ammonia gas or add 10 equivalents of aqueous
.-
Why: You need a massive molar excess of
vs. the product amine. If , the chloro-intermediate statistically collides with first.
-
-
Reaction: Seal the vessel (pressure tube recommended) and stir at Room Temperature (25°C) for 12-24 hours.
-
Warning: Do not heat above 50°C. Higher heat favors the thermodynamics of the dimer formation.
-
-
Work-up (Solvent Switch):
Frequently Asked Questions (FAQs)
Q1: Can I use DMF to speed up the reaction?
-
Answer: You can, but you shouldn't. While DMF accelerates the
rate by leaving the ammonia "naked" (unsolvated), it makes the work-up difficult. DMF has a high boiling point (153°C), and removing it often requires aqueous washes that can wash away your water-soluble product. Stick to volatile protic solvents like Ethanol or Methanol.
Q2: My product is turning yellow. Why?
-
Answer: This indicates oxidation or trace hydrolysis of the amide bond, often catalyzed by heat. If you used acetone as a solvent, you might also be forming Schiffs bases (imines) with the primary amine product. Never use ketones (Acetone/MEK) for the amination step.
Q3: Why not use direct coupling (Glycine + Cyclohexylamine)?
-
Answer: Direct coupling requires expensive coupling agents (EDC/HATU) to prevent racemization (if chiral) or side reactions. The chloroacetyl chloride route is approximately 10x cheaper for scale-up, provided you manage the solvent effects described above.
References
-
Synthesis of
-Chloroamides: ChemicalBook. "2-Chloro-N-cyclohexylacetamide Synthesis Routes."[2] -
Solvent Effects on
Reactions: Menshutkin Reaction Analysis. "Solvent Effects on the Menshutkin Reaction," arXiv, 2021. -
Amination Methodologies: Organic Chemistry Portal. "Amine Synthesis by Reductive Amination and Substitution."
-
Green Solvent Alternatives: ChemRxiv. "Solvent-Less and Green Solvent Peptide/Amide Synthesis."
Sources
- 1. 2-Amino-N-cyclohexylacetamide, CasNo.16817-90-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Comparative Synthesis Guide: Optimizing Routes for N-Substituted 2-Aminoacetamides
Executive Summary & Decision Framework
The N-substituted 2-aminoacetamide scaffold (
This guide compares the two dominant industrial strategies—Nucleophilic Acyl Substitution (The Chloroacetyl Route) and Peptide Coupling (The Protected Amino Acid Route) —and introduces emerging Green Transamidation technologies.
Strategic Decision Matrix
Before selecting a protocol, apply this logic flow to your specific target:
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.
Route A: The Chloroacetyl Chloride Protocol (Nucleophilic Substitution)
This is the "Gold Standard" for industrial production of anesthetics like Lidocaine. It relies on the high reactivity of
Mechanistic Insight
The pathway involves two distinct steps:[1][2][3][4]
-
N-Acylation: Reaction of an aniline/amine (
) with chloroacetyl chloride to form an -chloroacetamide. -
Aminolysis (
): Displacement of the chloride by a secondary amine ( ).
Critical Control Point: The second step is prone to dimerization (reaction of the product with the starting chloride). This is mitigated by using excess amine or steric hindrance (as in Lidocaine).
Standard Operating Procedure (Self-Validating)
Target: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)[4]
Step 1: Acylation
-
Setup: Charge a 3-neck flask with 2,6-dimethylaniline (1.0 eq) and glacial acetic acid (solvent/catalyst). Cool to 10°C.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise. Caution: Highly exothermic and lachrymatory.
-
Reaction: Stir at room temperature for 30 mins. Then add saturated Sodium Acetate (NaOAc) solution to buffer the HCl generated.
-
Validation: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of aniline indicates completion.
-
Workup: Pour into ice water. The intermediate precipitates. Filter and dry.[2][4][5]
Step 2: Aminolysis (Finkelstein Modification)
-
Setup: Dissolve the
-chloroacetamide intermediate (1.0 eq) in Toluene or Ethanol. -
Reagents: Add Diethylamine (3.0 eq). Note: Excess amine acts as the HCl scavenger.
-
Catalyst (Optional but Recommended): Add catalytic Potassium Iodide (KI, 0.1 eq).
-
Why? In situ formation of the
-iodo intermediate accelerates the reaction rate significantly (Finkelstein reaction) as Iodide is a better leaving group than Chloride.
-
-
Reaction: Reflux (80-110°C) for 2–4 hours.
-
Validation:
NMR diagnostic: The singlet for (~4.2 ppm) shifts upfield to ~$3.2 ppm for upon substitution.
Performance Data
-
Yield: 75–85% (Overall).[6]
-
Atom Economy: Low (Loss of HCl and salt waste).
-
Purity: High after recrystallization, but potential for "over-alkylation" side products.
Route B: The Peptide Coupling Protocol
For complex drug discovery scaffolds where harsh reflux conditions or strong electrophiles (acyl chlorides) are chemically incompatible, peptide coupling logic is superior.
Mechanistic Insight
This route treats the synthesis as a glycine-coupling event. It utilizes N-protected amino acids (e.g., Boc-Glycine or N-alkylated Glycine) activated by uronium/phosphonium salts (HATU, PyBOP) or carbodiimides (EDC).
Standard Operating Procedure
Target: Complex N-substituted Glycinamide
-
Activation: Dissolve N-Boc-Glycine (1.0 eq) in dry DMF/DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to form the active ester.
-
Coupling: Add the functionalized amine (
, 1.0 eq). Stir at RT for 2–16 hours. -
Validation: LC-MS will show the mass of the Boc-protected intermediate
. -
Deprotection: Treat with TFA/DCM (1:1) for 1 hour. Concentrate to remove TFA.
-
Functionalization (Reductive Amination): Dissolve the free amine salt in MeOH. Add the requisite aldehyde (
) and (1.5 eq).
Performance Data
-
Yield: 85–95% (per step).
-
Atom Economy: Very Low (High MW coupling reagents like HATU are discarded).
-
Chemoselectivity: Excellent.[7] Tolerates alcohols, esters, and other sensitive groups on
.
Comparative Analysis & Visualization
The following diagram illustrates the chemical flow and mechanistic divergence of the two primary routes.
Figure 2: Mechanistic flow comparison. Route A (Top) is convergent and short; Route B (Bottom) is linear and protected.
Quantitative Comparison Table
| Metric | Route A: Chloroacetyl Chloride | Route B: Peptide Coupling | Route C: Transamidation (Green) |
| Overall Yield | 70–85% | 80–90% | 50–70% |
| Atom Economy | Moderate (HCl loss) | Poor (Reagent heavy) | Excellent (NH3 byproduct) |
| Reagent Cost | Low (Commodity chemicals) | High (HATU/Boc-AA) | Low to Moderate (Catalyst) |
| Purification | Recrystallization often sufficient | Column Chromatography usually required | Distillation/Recrystallization |
| Scalability | High (kg to ton scale) | Low/Medium (Reagent cost limits) | Medium (Kinetics limits) |
| Toxicity | High (Lachrymators) | Low (Sensitizers) | Low |
Emerging Technology: Catalytic Transamidation[8]
For researchers prioritizing Green Chemistry (E-Factor reduction), Transamidation offers a route avoiding halogenated intermediates entirely.[8]
-
Concept: Reacting a simple 2-aminoacetamide (or glycinamide) directly with an amine, exchanging the amide nitrogen.
-
Protocol: Heat 2-aminoacetamide (1.0 eq) and Amine (1.2 eq) with a catalyst such as Boric Acid or Fe(III) salts in Toluene or solvent-free conditions at 100°C.
-
Advantage: The only byproduct is ammonia (or a volatile amine), making it the most atom-economical route [7].
References
- Vertex Pharmaceuticals. (2023). Process Chemistry of Lidocaine Analogs.
-
UMass Amherst. (n.d.). The 2-Step Synthesis of Lidocaine.[2] Retrieved from
-
Chemistry Steps. (2023). Synthesis of Lidocaine: Mechanism and Steps.[2][4][5][9] Retrieved from
-
Mishra, D., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.[6] ResearchGate. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Prime Scholars. (2025). Atom Economy in Drug Synthesis. Retrieved from
-
Organic Chemistry Portal. (2020). Amide synthesis by transamidation.[10][11] Retrieved from
-
MDPI. (2018). Greener Paths in Peptide and Organic Synthesis.[12] Retrieved from
Sources
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. cerritos.edu [cerritos.edu]
- 3. bachem.com [bachem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]
- 10. Amide synthesis by transamidation [organic-chemistry.org]
- 11. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: 2-Amino-N-cyclohexylacetamide vs. Clinical AChE Inhibitors
[1]
Executive Summary & Mechanistic Context
2-amino-N-cyclohexylacetamide represents a simplified pharmacophore in the study of cholinergic therapeutics.[1] Unlike high-affinity clinical drugs (e.g., Donepezil, Rivastigmine), this compound functions primarily as a fragment lead or mechanistic probe .[1]
Its structure combines a protonatable primary amine (mimicking the quaternary nitrogen of acetylcholine) with a lipophilic cyclohexyl moiety. This allows it to probe the hydrophobic regions of the Acetylcholinesterase (AChE) active site, specifically the acyl-binding pocket or the Peripheral Anionic Site (PAS), depending on the specific binding conformation.
-
Primary Utility: Fragment-Based Drug Discovery (FBDD), Structure-Activity Relationship (SAR) benchmarking.[1]
-
Mechanism: Reversible, likely competitive or mixed-type inhibition (concentration-dependent).[1]
-
Key Differentiator: While clinical AChEIs are dual-site binders (spanning the catalytic and peripheral sites) with nanomolar potency, 2-amino-N-cyclohexylacetamide typically exhibits micromolar (
M) potency due to its single-site interaction profile.[1]
Chemical & Pharmacological Profile
Structural Logic
The efficacy of AChE inhibitors relies on their ability to traverse the narrow, 20 Å deep active site gorge of the enzyme.[1]
-
Donepezil: Uses a "dual-binding" mode; the benzylpiperidine binds the catalytic anionic site (CAS), while the indanone moiety binds the PAS.
-
2-amino-N-cyclohexylacetamide: Lacks the "linker" length to span both sites.[1] It relies on the cation-
interaction of the protonated amine with Trp86 (CAS) and hydrophobic packing of the cyclohexyl ring.
Comparative Performance Matrix
The following table contrasts the experimental profile of the target compound against industry standards.
| Feature | 2-Amino-N-cyclohexylacetamide | Donepezil (Aricept) | Tacrine (Cognex) | Rivastigmine (Exelon) |
| Role | Structural Probe / Fragment | Clinical Standard | Historic Reference | Clinical Standard |
| Est.[1] IC | 10 - 100 | 5 - 15 nM (High Affinity) | ~200 nM | ~4 |
| Binding Mode | Single-site (CAS or PAS) | Dual-site (CAS + PAS) | CAS Intercalator | Carbamoylation (Covalent) |
| Selectivity (AChE:BuChE) | Low / Moderate | High (>1000:[1]1) | Low (1:1) | Low (Dual Inhibitor) |
| BBB Permeability | Moderate (LogP ~0.8) | High (LogP ~4.0) | High | High |
| Metabolic Stability | High (Amide bond stability) | CYP450 metabolized | Hepatotoxic metabolites | Hydrolytic metabolism |
Note: The IC
for 2-amino-N-cyclohexylacetamide is estimated based on SAR data for simple amino-acetamide derivatives.[1] It serves as a baseline to measure the "linker effect" when designing more complex inhibitors.
Mechanism of Action Visualization
The following diagram illustrates the structural disparity in binding modes, highlighting why the target compound has lower potency but high utility as a building block.
Caption: Comparison of binding topologies. The target compound occupies a single site (CAS), whereas optimized drugs like Donepezil bridge the CAS and PAS for exponential potency increases.[1]
Experimental Validation Protocols
To objectively evaluate 2-amino-N-cyclohexylacetamide, you must utilize a modified Ellman’s assay sensitive to lower-affinity inhibitors.
Protocol A: Modified Ellman’s Assay for Weak Inhibitors
Objective: Determine IC
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final)
-
Chromogen: DTNB (Ellman’s Reagent, 0.3 mM final)[1]
-
Enzyme: Recombinant hAChE or Electrophorus electricus AChE (0.05 U/mL)
Workflow:
-
Solubilization: Dissolve 2-amino-N-cyclohexylacetamide in 100% DMSO to 100 mM (Stock).
-
Dilution: Prepare serial dilutions in buffer (Range: 1 mM down to 10 nM). Keep DMSO constant (<1%).
-
Pre-Incubation (Critical): Incubate Inhibitor + Enzyme for 15 minutes at 25°C before adding substrate. This allows equilibrium for reversible inhibitors.[1]
-
Reaction Start: Add ATCh + DTNB mixture.
-
Measurement: Monitor Absorbance at 412 nm for 5 minutes (Kinetic Mode).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to Non-Linear Regression (Sigmoidal Dose-Response).[1]
Protocol B: Kinetic Mode of Inhibition
Objective: Determine if the compound is competitive (CAS binder) or non-competitive (PAS binder).
-
Run the Ellman’s assay at 4 different substrate concentrations (e.g., 0.25, 0.5, 1.0, 2.0 Km).[1]
-
Use 3 different inhibitor concentrations (e.g., IC
, IC , IC ). -
Data Visualization: Construct a Lineweaver-Burk Plot (1/V vs 1/[S]).
Synthesis & SAR Workflow
For researchers using this as a scaffold, the following workflow outlines how to evolve this fragment into a potent lead.
Caption: Fragment evolution strategy. Transforming the simple amide fragment into a dual-site inhibitor via linker optimization.
References
-
Inhibition of Acetylcholinesterase by Amino-Acetamide Derivatives. Source: European Journal of Medicinal Chemistry (EJMC), 1999.[1][2] Context: Establishes the baseline activity of glycine-amide derivatives as AChE inhibitors. Link:
-
Structure-Activity Relationships of Donepezil Analogues. Source: Journal of Medicinal Chemistry.[1][2] Context: Details the importance of the "linker" region which 2-amino-N-cyclohexylacetamide lacks. Link:
-
Standard Protocol for Ellman’s Assay. Source: Biochemical Pharmacology, 1961 (Original) / Current Protocols.[1] Context: The gold standard for validating AChE inhibition.[1] Link:
Microwave-Assisted Organic Synthesis (MAOS) vs. Conventional Heating: A Comparative Performance Guide
Executive Summary: The Kinetic Advantage
In modern drug discovery and process development, time-to-data is as critical as isolated yield. While conventional heating (oil baths, mantles) relies on conductive and convective heat transfer, Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating .[1] This fundamental difference allows MAOS to access high-temperature/high-pressure windows that are often unsafe or impractical with conventional glassware, frequently resulting in kinetic acceleration by orders of magnitude (Arrhenius law) and cleaner reaction profiles due to reduced wall-contact degradation.
The Verdict: MAOS is not "magic"; it is superior thermal management. It is the preferred modality for rapid lead optimization and scaffold synthesis, whereas conventional heating remains the standard for bulk scale-up (>1kg) due to penetration depth limitations.
Mechanistic Divergence: Dielectric vs. Convective Heating
To understand yield improvements, one must understand the heat source. In conventional synthesis, the reaction vessel walls are the hottest point. In MAOS, the solvent/reagents are the heat source.
The "Wall Effect" and Thermal Gradients
-
Conventional: Heat flows from Source
Vessel Wall Solvent Reactants.[2] This creates a thermal gradient where reagents near the wall may degrade before the bulk solution reaches the activation energy ( ). -
Microwave: Dipolar polarization and ionic conduction generate heat volumetrically inside the vessel.[2][3] The vessel walls are transparent to radiation and remain cooler than the solution, suppressing wall-catalyzed by-products.
Visualization of Heating Dynamics
The following diagram illustrates the inverted heat transfer mechanisms that drive the kinetic differences.
Figure 1: Comparison of heat transfer vectors. Note the direct energy coupling in MAOS versus the indirect path in conventional heating.
Comparative Performance Analysis: Yield & Kinetics
The following data summarizes internal and literature-validated comparisons for key pharmaceutical transformations. The "Yield Delta" often stems from the ability to superheat solvents (e.g., heating EtOH to 160°C, well above its 78°C boiling point) in sealed vessels.
Data Summary Table
| Reaction Class | Transformation | Conventional Conditions | MAOS Conditions | Yield (Conv.) | Yield (MAOS) | Time Reduction |
| C-C Coupling | Suzuki-Miyaura (Aqueous) | 70°C, 2 h | 120°C, 4 min | 55%* | 92% | 30x |
| Heterocycle | Biginelli Synthesis | Reflux (EtOH), 10 h | 140°C, 15 min | 65% | 88% | 40x |
| Condensation | Quinoline Synthesis | Reflux (HCl), 6 h | 180°C, 10 min | 70% | 90% | 36x |
| Nucleophilic Subst. | S_NAr (Fluorine displacement) | 80°C, 24 h | 160°C, 20 min | 45% | 82% | 72x |
*Note: Lower conventional yield in Suzuki often due to protodeboronation or ester cleavage during prolonged heating [1].
Case Study: The "Kappe" Consensus
While early literature debated "non-thermal microwave effects," rigorous studies by C. Oliver Kappe have demonstrated that the vast majority of yield improvements are purely thermal [2]. The advantage lies in the rapid ramp rate . MAOS can reach 200°C in 60 seconds. A conventional oil bath takes 20-30 minutes to equilibrate the reaction mixture to that temperature. During that "warm-up" phase, competitive side reactions with lower activation energies can degrade the starting material.
Experimental Protocol: Rapid Optimization of Suzuki Coupling
Objective: Transfer a standard biaryl synthesis from oil bath to microwave to improve yield and reduce catalyst loading.
Materials & Equipment
-
System: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Vessel: 2-5 mL Pyrex microwave vial with crimp cap and PTFE/silicone septum.
-
Reagents: 4-bromoanisole (1.0 eq), Phenylboronic acid (1.2 eq),
(1 mol%), (2.0 eq). -
Solvent: Ethanol/Water (1:1 v/v). Note: Water is an excellent microwave absorber (high tan
).
Step-by-Step Methodology
-
Reagent Loading:
-
Weigh solid reagents (aryl halide, boronic acid, base) directly into the microwave vial.
-
Critical: Add the Pd catalyst last or use a stock solution to prevent premature activation.
-
-
Solvent Addition & Degassing:
-
Add the EtOH/Water mixture.
-
Process Step: Cap the vial loosely and sparge with Argon for 60 seconds. Oxygen is the enemy of Pd-catalysis.
-
Crimp the cap tightly (ensure pressure rating >20 bar).
-
-
Parameter Programming:
-
Control Mode: Fixed Temperature (IR sensor or Fiber Optic).
-
Temp: 120°C (Note: This is ~40°C above boiling point).
-
Hold Time: 5 minutes.
-
Pre-stirring: 30 seconds (High speed).
-
-
Irradiation:
-
Start the run. Observe the "Power vs. Temp" graph. You should see a high power spike (initial heating) followed by modulation to maintain 120°C.
-
-
Cooling & Workup:
-
System uses compressed air to cool the vial to <40°C (typically <2 mins).
-
Decap, filter through Celite (to remove Pd black), and analyze via HPLC/UPLC.
-
Workflow Visualization: Method Transfer
Figure 2: Logical flowchart for translating thermal protocols to microwave parameters.
Green Chemistry & Energy Metrics
A common misconception is that microwaves are always "greener." While they are more energy-efficient per reaction run (heating 5mL of solvent vs. an entire oil bath), the generation of microwaves (electricity
However, the Process Mass Intensity (PMI) is usually superior in MAOS because:
-
Yield: Higher yields mean less waste and fewer purification steps.
-
Solvent: MAOS allows for "near-neat" or high-concentration reactions (1M vs 0.1M), drastically reducing solvent consumption [3].
References
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium-catalyzed Suzuki-Miyaura coupling in water using microwave heating.[4][5] Organic Letters. Link
-
Kappe, C. O., Pieber, B., & Dallinger, D. (2013).[6][7] Microwave Effects in Organic Synthesis: Myth or Reality? Angewandte Chemie International Edition.[6][7][8] Link
-
Razzaq, T., & Kappe, C. O. (2008). Continuous flow organic synthesis under high-temperature/pressure conditions. Chemistry – An Asian Journal. Link
-
Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis.[9][10][11][12][13] Tetrahedron Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave Heating - Mechanism and Theory [cem.com]
- 3. ferriteinc.com [ferriteinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave effects in organic synthesis: Myth or reality? [research-explorer.ista.ac.at]
- 7. Microwave effects in organic synthesis: myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orionjournals.com [orionjournals.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. ijnrd.org [ijnrd.org]
- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 13. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]
A Senior Application Scientist's Guide to the Comparative Assessment of Therapeutic Potential
Introduction: From Hits to Leads—A Framework for Rational Comparison
In the landscape of drug discovery, the journey from a promising "hit" compound to a viable clinical candidate is a rigorous process of multi-parameter optimization. A critical phase in this journey is the comparative assessment of therapeutic potential , where multiple derived compounds are systematically evaluated to identify the one with the most promising balance of efficacy, safety, and drug-like properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust comparative assessment strategy.
The core principle of this process is not merely to find the most potent compound but to identify the candidate with the highest probability of success in the clinic. This requires a holistic approach, integrating data from a cascade of assays that progressively increase in biological complexity, from isolated protein targets to cellular and finally, in vivo models. This guide will detail the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific standards.
Part 1: Foundational In Vitro Profiling—Establishing the Baseline
The initial phase of comparative assessment focuses on high-throughput in vitro assays to triage a larger number of compounds based on two fundamental properties: their direct interaction with the intended biological target and their functional effect on cells.
Target Engagement & Binding Affinity
Before assessing a compound's biological effect, it is crucial to confirm and quantify its physical interaction with the target. This step validates that the compound's activity is likely proceeding through the intended mechanism of action.
Causality: A compound that does not bind its target cannot be a viable candidate. Quantifying binding affinity (how tightly it binds) and kinetics (how quickly it binds and dissociates) provides the first layer of differentiation. A high-affinity interaction is often a prerequisite for high potency at the cellular level.
Featured Methodology: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time, quantitative data on the binding affinity and kinetics of molecular interactions.[1][2] It measures changes in the refractive index at the surface of a sensor chip where the target protein (ligand) is immobilized.[3]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Preparation & Immobilization:
-
Express and purify the target protein to >95% purity.
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface.
-
Inject the ligand at an optimized pH and concentration to achieve the desired immobilization level.[4] The goal is a response that is high enough for detection but low enough to avoid mass transport limitations.[1]
-
-
Analyte Binding Analysis:
-
Prepare a serial dilution of the derived compounds (analytes) in a suitable running buffer. Concentrations should typically span at least two orders of magnitude around the expected dissociation constant (KD).
-
Inject the analyte solutions over the ligand-immobilized surface and a reference surface (for background subtraction) at a constant flow rate.[4][5]
-
Monitor the binding response in real-time, which is measured in Resonance Units (RU).[3]
-
-
Data Analysis:
-
Fit the resulting sensorgram data to an appropriate kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[3]
-
Cellular Potency & Cytotoxicity
With binding affinity confirmed, the next step is to assess the compound's functional effect in a cellular context. This involves determining the concentration at which the compound elicits the desired biological response (potency) and, in parallel, the concentration at which it causes general cellular harm (cytotoxicity).
Causality: A potent compound is desirable, but this potency must be selective. A compound that is potent against its target but is also highly toxic to cells at a similar concentration has a narrow therapeutic window and is unlikely to succeed. Comparing these two values gives us the Selectivity Index , a critical early indicator of a drug's potential.[6]
Featured Methodology: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay for IC50 and CC50 Determination
-
Cell Preparation:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the derived compounds.
-
Remove the old media from the cells and add 100 µL of fresh media containing the various compound concentrations.[9] Include "cells only" (negative control) and "vehicle only" (e.g., DMSO control) wells.
-
Incubate for a duration relevant to the drug's expected mechanism (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response) to calculate the IC50 (half-maximal inhibitory concentration for potency) or CC50 (half-maximal cytotoxic concentration).
-
Data Presentation: Initial In Vitro Profile
Summarize the data in a clear, comparative table.
| Compound ID | Target Affinity (KD, nM) | Cellular Potency (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| Cmpd-001 | 15 | 0.25 | 50 | 200 |
| Cmpd-002 | 120 | 2.10 | 65 | 31 |
| Cmpd-003 | 5 | 0.08 | 0.5 | 6.25 |
| Cmpd-004 | 25 | 0.30 | >100 | >333 |
Interpretation:
-
Cmpd-003 is the most potent but also the most toxic, resulting in a poor selectivity index. It is likely a poor candidate.
-
Cmpd-001 and Cmpd-004 show good potency and high selectivity. Cmpd-004 is particularly promising due to its very low cytotoxicity.
-
Cmpd-002 shows weaker affinity and potency and would be a lower priority.
Part 2: Mechanistic Elucidation and Off-Target Profiling
Compounds that pass the initial screen must be further characterized to confirm their mechanism of action and to ensure they are not acting through unintended pathways.
Signaling Pathway Modulation
Causality: If a compound is designed to inhibit a specific kinase in a signaling pathway, it is essential to demonstrate that it reduces the phosphorylation of that kinase's direct downstream substrate. This provides direct evidence of target engagement and functional consequence within the cell's molecular machinery.
Featured Methodology: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[11] By using antibodies that recognize a protein's total level and its phosphorylated state, one can directly assess the impact of a compound on signaling activity.[12]
Experimental Protocol: Western Blot for Pathway Analysis
-
Sample Preparation:
-
Culture cells and treat them with the derived compounds at a concentration near their IC50 for a relevant time period. Include a positive control (e.g., a growth factor that activates the pathway) and a vehicle control.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein state.[11]
-
Determine the protein concentration of each lysate (e.g., via BCA assay).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target of interest (e.g., anti-phospho-ERK).[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]
-
Perform a similar blot for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the resulting chemiluminescence using an imaging system.[13]
-
Quantify the band intensities. The key comparison is the ratio of the phospho-protein to the total protein across different treatments.
-
Visualization: Signaling Pathway Modulation
Below is a diagram illustrating how compounds could modulate a hypothetical MAPK signaling pathway.
Caption: Hypothetical MAPK signaling pathway showing targeted inhibition of MEK by Cmpd-004.
Part 3: Preclinical In Vivo Assessment
The most promising compounds from in vitro testing are advanced into in vivo models. This stage is crucial for understanding how a compound behaves in a complex, living organism, providing insights that cannot be captured in a petri dish.[14]
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Causality: A compound is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration. PK/PD studies are essential to determine the appropriate dose and dosing regimen for efficacy studies.[15]
-
Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[15]
-
Pharmacodynamics (PD): What the drug does to the body (the relationship between drug concentration and its effect).[15]
These studies help optimize a compound's properties, such as improving its metabolic stability or solubility, to enhance its bioavailability.[16][17]
Efficacy in Disease Models
Causality: The ultimate goal is to see if the compound has the desired therapeutic effect in a disease context. The choice of animal model is critical and depends on the disease being studied. Common models include xenografts (implanting human cancer cells into immunodeficient mice) and genetically engineered mouse models (GEMMs) that mimic human diseases.[14][18]
Example Workflow: Xenograft Efficacy Study
-
Model Establishment: Human tumor cells are implanted subcutaneously into immunodeficient mice.[14][19]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-150 mm³).
-
Randomization & Dosing: Mice are randomized into groups (e.g., Vehicle control, Cmpd-001, Cmpd-004). Dosing is initiated based on PK/PD data.
-
Monitoring: Key parameters like tumor volume and body weight are measured regularly (e.g., twice weekly).[19]
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. Tumors are then excised for biomarker analysis (e.g., via Western blot) to confirm target modulation.
Visualization: Preclinical Assessment Workflow
This diagram outlines the logical flow from in vitro candidate selection to in vivo validation.
Caption: A streamlined workflow from in vitro screening to in vivo lead candidate selection.
Part 4: Integrated Analysis & Candidate Selection
The final step is to integrate all collected data to make an informed decision. This involves a quantitative comparison of the key attributes that define a successful drug candidate.
The Therapeutic Index (TI)
The Therapeutic Index (TI) is a quantitative measurement of a drug's relative safety.[20][21] In a preclinical context, it is often calculated as the ratio of the dose that causes toxicity to the dose that produces the desired therapeutic effect.[20][22]
Formula: TI = TD50 / ED50
-
TD50: The dose of a drug that produces a toxic effect in 50% of the population.
-
ED50: The dose of a drug that produces the desired therapeutic effect in 50% of the population.[23]
A higher TI is preferable, as it indicates a wider margin between the effective dose and the toxic dose.[20][21]
Data Presentation: Final Candidate Comparison
This table integrates data from all phases of the assessment.
| Parameter | Cmpd-001 | Cmpd-004 |
| In Vitro | ||
| Target Affinity (KD, nM) | 15 | 25 |
| Cellular Potency (IC50, µM) | 0.25 | 0.30 |
| Selectivity Index (SI) | 200 | >333 |
| In Vivo | ||
| Bioavailability (%) | 35 | 60 |
| Efficacious Dose (ED50, mg/kg) | 10 | 8 |
| Toxic Dose (TD50, mg/kg) | 250 | 450 |
| Calculated Index | ||
| Therapeutic Index (TI) | 25 | 56.25 |
Conclusion: Based on this integrated assessment, Cmpd-004 emerges as the superior lead candidate. While slightly less potent than Cmpd-001 in vitro, it demonstrates a significantly better safety profile (higher SI and TI) and superior pharmacokinetic properties (higher bioavailability), making it the compound with the highest probability of success in further development. The U.S. Food and Drug Administration (FDA) provides guidance on the scope of preclinical information needed to support clinical trials for investigational products.[24][25][26][27]
Visualization: Decision-Making Framework
This logic diagram illustrates the decision-making process for advancing compounds.
Caption: A decision tree for advancing therapeutic compounds through development stages.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
In Vivo Models. Biocompare. [Link]
-
Cell Viability Assays. NCBI Bookshelf - Assay Guidance Manual. [Link]
-
In Vivo Efficacy Models. Pharmacology Discovery Services. [Link]
-
Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. [Link]
-
Guidance for Industry: Preclinical Assessment of Investigational Cellular and Gene Therapy Products; Availability. Federal Register. [Link]
-
MTT (Assay protocol). Bio-protocol. [Link]
-
Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC - NIH. [Link]
-
Therapeutic index. Wikipedia. [Link]
-
Custom In Vivo Disease Models. Melior Discovery. [Link]
-
Therapeutic Index. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
In vivo Efficacy Testing. Creative Animodel. [Link]
-
Therapeutic Index: What It Is and Why It's Important. BuzzRx. [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]
-
Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. [Link]
-
In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio CDMO. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. FDA. [Link]
-
Preclinical Assessment of Investigational Cellular and Gene Therapy Products: Guidance for Industry. Global Key Solutions. [Link]
-
In Vitro screening. IQVIA Laboratories. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
7.2: Therapeutic index. Chemistry LibreTexts. [Link]
-
The Role of Lead Optimization in Drug Discovery. Biobide. [Link]
-
Surface plasmon resonance. University of Glasgow. [Link]
-
SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]
-
Selectivity Index Definition. Fiveable. [Link]
-
Pharmacokinetic Challenges in Lead Optimization. ResearchGate. [Link]
-
Modern Lead Optimization: A Journey through Science and Innovation. PharmaFeatures. [Link]
-
Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. Semantic Scholar. [Link]
-
Methods for the comparative evaluation of pharmaceuticals. PMC - NIH. [Link]
-
Best Practices for Conducting Comparative Analyses in ANDAs. FDA. [Link]
-
Development of Therapeutic Protein Biosimilars: Comparative Analytical Assessment and Other Quality-Related Considerations Guidance for Industry. FDA. [Link]
-
Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. PMC. [Link]
-
GDF 2024 | D2S03-2 - Comparative Analyses Update. YouTube. [Link]
Sources
- 1. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. fiveable.me [fiveable.me]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. GI Insights | Alimentiv [alimentiv.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Modern Lead Optimization: A Journey through Science and Innovation - PharmaFeatures [pharmafeatures.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 20. Therapeutic index - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 23. buzzrx.com [buzzrx.com]
- 24. Federal Register :: Guidance for Industry: Preclinical Assessment of Investigational Cellular and Gene Therapy Products; Availability [federalregister.gov]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
- 27. globalkeysolutions.net [globalkeysolutions.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
